3-Amino-4-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCVBLUKJRDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281179 | |
| Record name | 3-amino-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6968-22-5 | |
| Record name | 6968-22-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Amino-4-nitrobenzoic Acid (CAS 6968-22-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological applications of 3-Amino-4-nitrobenzoic acid (CAS No. 6968-22-5), a versatile chemical intermediate with significant potential in medicinal chemistry and drug development.
Physicochemical and Spectroscopic Properties
This compound is a solid, brown crystalline compound.[1] Its structural characteristics, featuring an aromatic ring substituted with amino, nitro, and carboxylic acid functional groups, make it a valuable building block in organic synthesis.
Core Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. It is important to note that while the melting point has been experimentally determined, the boiling point, density, and pKa values are based on computational predictions.
| Property | Value | Source(s) |
| CAS Number | 6968-22-5 | [2][3][4][5] |
| Molecular Formula | C₇H₆N₂O₄ | [2][3][6] |
| Molecular Weight | 182.13 g/mol | [3][6] |
| Melting Point | 298 °C | [7] |
| Boiling Point | 449.9 ± 35.0 °C (Predicted) | [7] |
| Density | 1.568 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 3.58 ± 0.10 (Predicted) | |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [2][3] |
Solubility Profile
Spectroscopic Data
While commercial suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, these spectra are not publicly accessible.[1][10] Researchers requiring this data should consult the documentation provided upon purchase from chemical suppliers.
Synthesis and Reactivity
The primary synthetic route to this compound involves the hydrolysis of a nitrile precursor.
Experimental Protocol: Synthesis from 3-Amino-4-nitrobenzonitrile
This protocol details the synthesis of this compound via acid-catalyzed hydrolysis.[4]
Materials:
-
3-Amino-4-nitrobenzonitrile (1.2 g, 7.36 mmol)
-
Concentrated Hydrochloric Acid (50 mL)
-
Deionized Water (100 mL)
-
Reflux apparatus
-
Filtration equipment (e.g., Büchner funnel)
Procedure:
-
A mixture of 3-amino-4-nitrobenzonitrile, concentrated hydrochloric acid, and deionized water is prepared in a round-bottom flask.
-
The mixture is heated to reflux and maintained at this temperature for 48 hours.
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The resulting orange solid is collected by filtration.
-
The solid is washed repeatedly with deionized water until the washings are neutral (pH ~7).
-
The final product, this compound, is dried. This procedure yields approximately 1.11 g (83% yield).[4]
Caption: Workflow for the synthesis of this compound.
Biological Activity and Applications in Drug Development
This compound has emerged as a compound of interest due to its inhibitory activity against key enzymes in pathogenic organisms and human coagulation pathways.[11]
Inhibition of Trypanothione Reductase
This compound has been identified as an inhibitor of trypanothione reductase (TryR), an enzyme essential for the survival of trypanosomatid parasites, such as those causing Leishmaniasis and Chagas disease.[11] TryR is responsible for maintaining the intracellular pool of reduced trypanothione, which protects the parasite from oxidative stress. Inhibition of this enzyme leads to an accumulation of oxidative damage and parasite death, making it a promising drug target.
Caption: Inhibition of the Trypanothione Reductase antioxidant pathway.
Inhibition of Coagulation Factor Xa (FXa)
This compound is also reported to be a potent inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[11] FXa catalyzes the conversion of prothrombin to thrombin, the final step in clot formation. Direct FXa inhibitors are a class of modern anticoagulants used to prevent and treat thromboembolic disorders. The antithrombotic properties of this compound are attributed to the two nitroarene moieties within its structure.[11]
Caption: Inhibition of Factor Xa in the blood coagulation cascade.
Experimental Protocols for Biological Assays
The following are representative methodologies for assessing the inhibitory activity of this compound against its target enzymes.
Protocol: Trypanothione Reductase (TryR) Inhibition Assay
This chromogenic assay measures TryR activity by monitoring the reduction of a substrate, which produces a colored product.
Principle: TryR catalyzes the NADPH-dependent reduction of trypanothione disulfide (TS₂). The resulting reduced trypanothione (T(SH)₂) then reduces 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that absorbs light at 412 nm. The rate of TNB formation is proportional to TryR activity.
Materials:
-
Purified Trypanothione Reductase (TryR) enzyme
-
NADPH
-
Trypanothione disulfide (TS₂)
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA)
-
This compound (test inhibitor)
-
96-well microplate and plate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, TryR enzyme, TS₂, and varying concentrations of the test inhibitor. Include controls with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes).
-
Initiate the reaction by adding a solution of NADPH to all wells.
-
Immediately measure the absorbance at 412 nm kinetically over a period of 10-20 minutes.
-
Calculate the reaction rate (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percent inhibition relative to the no-inhibitor control and calculate the IC₅₀ value.
Protocol: Factor Xa (FXa) Inhibition Assay
This is a chromogenic assay to determine the inhibitory effect of a compound on human Factor Xa activity.
Principle: Active Factor Xa cleaves a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA), which can be measured at 405 nm. An inhibitor will prevent this cleavage, resulting in a reduced colorimetric signal. The intensity of the color is inversely proportional to the inhibitory activity.
Materials:
-
Purified human Factor Xa enzyme
-
Factor Xa-specific chromogenic substrate (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl buffer with salts and BSA)
-
This compound (test inhibitor)
-
96-well microplate and plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add the diluted inhibitor and a fixed concentration of Factor Xa enzyme to the wells of a 96-well plate. Include positive (known inhibitor like Rivaroxaban) and negative (no inhibitor) controls.
-
Pre-incubate the plate at room temperature for approximately 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Incubate at room temperature for 30-60 minutes.
-
Read the absorbance at 405 nm.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Storage: Keep in a dark place, sealed in a dry environment at room temperature.[2]
This guide provides a foundational understanding of this compound for its application in research and development. Further investigation into its pharmacokinetic and toxicological profiles is necessary to fully evaluate its therapeutic potential.
References
- 1. 6968-22-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 6968-22-5 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 6968-22-5 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. usbio.net [usbio.net]
- 7. This compound CAS#: 6968-22-5 [m.chemicalbook.com]
- 8. 4-Amino-3-nitrobenzoic acid(1588-83-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. This compound(6968-22-5) 1H NMR [m.chemicalbook.com]
- 11. This compound | 6968-22-5 | FA05743 [biosynth.com]
A Technical Guide to 3-Amino-4-nitrobenzoic Acid: Synthesis, Biochemical Activity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-nitrobenzoic acid (3,4-ANBA) is an aromatic organic compound with the molecular formula C₇H₆N₂O₄. This molecule serves as a versatile building block in organic synthesis and has garnered significant interest within the scientific community, particularly in the field of drug development. Its utility stems from the presence of three key functional groups: a carboxylic acid, an amino group, and a nitro group, which impart a range of chemical reactivity and potential for biological interactions. This technical guide provides an in-depth overview of the physicochemical properties, synthesis methodologies, and notable biological activities of this compound, with a focus on its role as an enzyme inhibitor. Detailed experimental protocols and visual representations of relevant biochemical pathways are included to support researchers in their investigative endeavors.
Physicochemical Properties
This compound is a solid at room temperature. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₄ | |
| Molecular Weight | 182.13 g/mol | |
| CAS Number | 6968-22-5 |
Synthesis of this compound
The synthesis of this compound can be achieved through various chemical routes. Below are detailed experimental protocols for its preparation.
Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzoic Acid
This protocol outlines a common method for the synthesis of a related compound, 4-(methylamino)-3-nitrobenzoic acid, which can be adapted. The initial steps involve the reaction of a substituted benzoic acid with an amine.
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
25% Aqueous methylamine solution
-
Acetic acid
-
Ethanol
-
Water
Procedure:
-
A mixture of 4-chloro-3-nitrobenzoic acid and a 25% aqueous methylamine solution is heated to reflux and stirred for 3-5 hours.
-
After the reaction is complete, the solution is cooled to 15°C.
-
The pH of the solution is adjusted to 3 with acetic acid, which results in the precipitation of the product.
-
The yellow solid product is collected by filtration.
-
The crude product can be further purified by recrystallization from an ethanol-water mixture.
Biochemical Activity and Applications in Drug Development
This compound has been identified as an inhibitor of key enzymes, making it a compound of interest for the development of novel therapeutic agents.
Inhibition of Trypanothione Reductase
Trypanothione reductase is a crucial enzyme in the antioxidant defense system of trypanosomatid parasites, such as those that cause Chagas disease and Leishmaniasis. Inhibition of this enzyme is a promising strategy for the development of new anti-parasitic drugs. This compound has been shown to inhibit the activity of trypanothione reductase.
Caption: Inhibition of the Trypanothione Reductase Pathway.
A common method to assess the activity of trypanothione reductase is a colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The following is a generalized protocol that can be adapted to test the inhibitory potential of this compound.
Materials:
-
Recombinant Trypanothione Reductase
-
Trypanothione disulfide (T[S]₂)
-
NADPH
-
DTNB (Ellman's reagent)
-
HEPES buffer (pH 7.5)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing HEPES buffer, NADPH, DTNB, and the desired concentration of this compound (or solvent control).
-
Add trypanothione disulfide to the wells.
-
Initiate the reaction by adding trypanothione reductase to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of this compound.
Inhibition of Factor Xa
Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade. It is a well-established target for anticoagulant drugs. This compound has been reported to be a potent inhibitor of FXa.
Caption: Inhibition of Factor Xa in the Blood Coagulation Cascade.
The inhibitory activity of this compound against Factor Xa can be determined using a chromogenic assay.
Materials:
-
Human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 8.4) containing NaCl and EDTA
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add Tris-HCl buffer and the desired concentration of this compound (or solvent control).
-
Add Factor Xa to each well and incubate for a specified time at 37°C.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
Role as a Synthetic Building Block
Beyond its direct biological activities, this compound is a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals. The presence of the amino, nitro, and carboxylic acid groups allows for a variety of chemical transformations, making it a versatile scaffold for the development of new chemical entities. For instance, the amino group can be acylated or alkylated, the nitro group can be reduced to an amine, and the carboxylic acid can be converted to esters or amides. This chemical versatility makes it a key component in the synthesis of various heterocyclic compounds and other complex organic molecules with potential therapeutic applications.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery and development. Its demonstrated inhibitory activity against critical enzymes such as trypanothione reductase and Factor Xa highlights its promise as a lead compound for the development of new anti-parasitic and anticoagulant therapies. Furthermore, its versatility as a synthetic intermediate provides a platform for the creation of diverse chemical libraries for broader drug discovery efforts. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the properties and applications of this compelling molecule.
3-Amino-4-nitrobenzoic acid spectral data (¹H NMR, ¹³C NMR, IR, Mass Spec)
A Technical Guide to the Spectral Analysis of 3-Amino-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for this compound. Due to the limited availability of published experimental data for this specific isomer, spectral data for the closely related isomer, 4-Amino-3-nitrobenzoic acid, is provided as a reference. This guide includes detailed experimental protocols and data presented in a structured format to facilitate research and development.
Spectral Data
The following tables summarize the key spectral data for 4-Amino-3-nitrobenzoic acid. Researchers can expect analogous, though not identical, data for this compound, with differences arising from the varied positions of the amino and nitro functional groups on the aromatic ring.
Table 1: ¹H NMR Spectral Data of 4-Amino-3-nitrobenzoic acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Note: Specific proton NMR data for 4-Amino-3-nitrobenzoic acid was not available in the provided search results. For this compound, one would expect three aromatic proton signals, each with distinct chemical shifts and coupling patterns determined by their position relative to the amino, nitro, and carboxylic acid groups.
Table 2: ¹³C NMR Spectral Data of 4-Amino-3-nitrobenzoic acid
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Note: Specific carbon NMR data for 4-Amino-3-nitrobenzoic acid was not available in the provided search results. For this compound, one would expect seven distinct carbon signals: one for the carboxylic acid carbon, and six for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitro and carboxylic acid groups.
Table 3: IR Spectral Data of 4-Amino-3-nitrobenzoic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Note: Specific IR data for 4-Amino-3-nitrobenzoic acid was not available in the provided search results. For this compound, characteristic IR peaks would include O-H stretching from the carboxylic acid (broad, ~2500-3300 cm⁻¹), N-H stretching from the amino group (~3300-3500 cm⁻¹), C=O stretching from the carboxylic acid (~1700 cm⁻¹), and N-O stretching from the nitro group (~1500 and ~1350 cm⁻¹).
Table 4: Mass Spectrometry Data of 4-Amino-3-nitrobenzoic acid
| m/z | Relative Intensity (%) | Assignment |
| 182 | Data not available | [M]⁺ (Molecular Ion) |
| Data not available | Fragment Ions |
Note: The molecular weight of this compound is 182.13 g/mol .[1] The mass spectrum would show a molecular ion peak at m/z 182. Common fragmentation patterns would involve the loss of H₂O, CO, and NO₂.
Experimental Protocols
The following are detailed methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimize the resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectrum to the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Run a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. Common methods for solid samples include direct insertion probe or dissolution in a suitable solvent for techniques like electrospray ionization (ESI).
-
-
Ionization:
-
Ionize the sample molecules. Electron ionization (EI) is a common technique for volatile compounds, while ESI is suitable for less volatile or thermally labile molecules.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectral analysis of a chemical compound.
Caption: General workflow for the spectral analysis of a chemical compound.
References
3-Amino-4-nitrobenzoic acid solubility in methanol, ethanol, and water.
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Assessment
3-Amino-4-nitrobenzoic acid, possessing both a polar carboxylic acid group and an amino group, as well as a nitro group, is expected to exhibit solubility in polar solvents. The presence of functional groups capable of hydrogen bonding suggests its potential for dissolution in protic solvents like water and alcohols. Generally, compounds with similar structures, such as 3-methyl-4-nitro-benzoic acid, demonstrate moderate solubility in water and enhanced solubility in organic solvents like ethanol and methanol.[1]
Quantitative Solubility Data (Comparative Analysis)
To provide a quantitative perspective, this section presents solubility data for the closely related compound, 3-nitrobenzoic acid. This data, obtained from a comprehensive study by Zhang et al., offers a valuable reference point for estimating the solubility behavior of this compound.[2][3] The experimental conditions for this data involved determining the equilibrium solubility of 3-nitrobenzoic acid in the respective solvents at various temperatures under atmospheric pressure.[2][3]
Table 1: Solubility of 3-Nitrobenzoic Acid in Methanol, Ethanol, and Water at Various Temperatures [2][3]
| Temperature (K) | Solubility in Methanol (mol/L) | Solubility in Ethanol (mol/L) | Solubility in Water (g/L at 25°C) |
| 273.15 | 0.1638 | 0.034 | - |
| 283.15 | 0.64 | 0.1688 | - |
| 293.15 | - | - | 3 |
| 298.15 | - | - | - |
| 303.15 | 3.606 | 1.7218 | - |
| 313.15 | - | - | - |
| 323.15 | 4.92 | 2.7884 | - |
Note: The water solubility value is for 3-nitrobenzoic acid at 25°C (298.15 K) and is sourced separately.
It is important to note that the addition of the amino group in this compound is expected to influence its solubility profile compared to 3-nitrobenzoic acid due to changes in polarity and intermolecular hydrogen bonding capabilities.
Experimental Protocol: Shake-Flask Method for Solubility Determination
For researchers requiring precise solubility data for this compound, the shake-flask method is a widely accepted and reliable experimental protocol.[4][5][6]
Objective: To determine the equilibrium solubility of this compound in a specified solvent (methanol, ethanol, or water) at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Sealed, temperature-controlled orbital shaker
-
Thermostatic water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.45 µm or smaller)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Place the sealed flask in a temperature-controlled orbital shaker or a water bath with agitation. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solute remains constant over time.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Quantification:
-
Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the diluted sample by comparing its analytical response to the calibration curve.
-
-
Data Reporting: Calculate the solubility of this compound in the solvent at the specified temperature, accounting for the dilution factor. Report the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
Visualization of a Related Synthetic Pathway
To provide further context for the handling and potential synthesis of aminonitrobenzoic acids, a representative workflow for the synthesis of a related compound is presented below. This diagram illustrates the general steps involved in such a chemical transformation.
Caption: Synthesis of this compound.
This guide provides a foundational understanding of the solubility of this compound. For mission-critical applications, it is strongly recommended that researchers determine the solubility experimentally using the detailed protocol provided. The comparative data and synthetic workflow offer valuable context for working with this and related compounds.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Amino-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-nitrobenzoic acid is an aromatic organic compound featuring both an amine and a nitro functional group, in addition to a carboxylic acid moiety. This trifunctional nature makes it a potentially valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other specialized chemicals. The strategic placement of the amino, nitro, and carboxylic acid groups on the benzene ring allows for a diverse range of chemical modifications, offering pathways to complex molecular architectures. This guide provides a comprehensive overview of the available physical and chemical data for this compound, intended to support research and development activities. It is important to note that while this document focuses on this compound (CAS No: 6968-22-5), experimental data for this specific isomer is limited in publicly available literature. Where direct data is unavailable, information on related isomers is provided for comparative context, with clear denotation.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. Due to the scarcity of experimental data for this specific isomer, some values are not available. For comparative purposes, data for the related isomers, 4-Amino-3-nitrobenzoic acid and 3-Nitrobenzoic acid, are also included where available.
Table 1: Physical and Chemical Properties of this compound and Related Isomers
| Property | This compound | 4-Amino-3-nitrobenzoic Acid (Isomer) | 3-Nitrobenzoic Acid (Related Compound) |
| CAS Number | 6968-22-5 | 1588-83-6 | 121-92-6 |
| Molecular Formula | C₇H₆N₂O₄ | C₇H₆N₂O₄ | C₇H₅NO₄ |
| Molecular Weight | 182.13 g/mol | 182.13 g/mol | 167.12 g/mol |
| Melting Point | Data not available | 280-290 °C (decomposes) | 140-143 °C |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Very soluble in water | Water: 3.1 g/L at 25 °C. Soluble in ethanol, ether, chloroform, acetone, and methanol. |
| pKa | Data not available | 4.19 (Predicted) | 3.46 at 25 °C |
Spectral Data
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound has been reported via the hydrolysis of 3-amino-4-nitrobenzonitrile.
Objective: To synthesize this compound from 3-amino-4-nitrobenzonitrile.
Materials:
-
3-amino-4-nitrobenzonitrile
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
A mixture of 3-amino-4-nitrobenzonitrile (1.2 g, 7.36 mmol), concentrated hydrochloric acid (50 mL), and deionized water (100 mL) is prepared in a round-bottom flask.
-
The mixture is heated to reflux and the reaction is maintained for 48 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting orange solid product is collected by filtration.
-
The solid is washed repeatedly with deionized water until the washings are neutral.
-
The purified product is then dried to yield this compound. The reported yield for this procedure is 83%.
Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Reactivity and Stability
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its three functional groups:
-
Amino Group (-NH₂): This is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. It can also be diazotized and subsequently replaced by a variety of other functional groups.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. The nitro group can be reduced to an amino group using various reducing agents.
-
Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group. It can undergo typical carboxylic acid reactions such as esterification and amide formation.
The combined electronic effects of these groups will influence the regioselectivity of further chemical transformations.
Thermal Stability
Specific thermal decomposition data for this compound is not available. However, studies on nitrobenzoic acid isomers indicate that they exhibit significant exothermic decomposition at elevated temperatures. For instance, the peak decomposition temperatures for p-nitrobenzoic acid, m-nitrobenzoic acid, and o-nitrobenzoic acid are reported to be 205 °C, 181 °C, and 196 °C, respectively, at a heating rate of 1.0 °C/min. It is recommended that thermal stability studies, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), be conducted on this compound to determine its decomposition profile and ensure safe handling and storage.
Applications in Research and Drug Development
Aminonitrobenzoic acids are valuable intermediates in the synthesis of various biologically active molecules. The amino group provides a handle for amide bond formation, a key linkage in many pharmaceutical compounds. The nitro group can be a precursor to a further amino group, allowing for the synthesis of diaminobenzoic acid derivatives, which are found in a range of therapeutic agents. For example, 4-Amino-3-nitrobenzoic acid has been investigated for its potential as an inhibitor of trans-sialidase in Trypanosoma cruzi, the parasite responsible for Chagas disease. While specific applications for this compound are not widely reported, its structural similarity to other pharmacologically relevant aminonitrobenzoic acids suggests its potential as a scaffold in medicinal chemistry for the development of new therapeutic agents.
Conclusion
This compound represents a chemical entity with significant potential for applications in organic synthesis and drug discovery. However, a comprehensive understanding of its physical, chemical, and spectral properties is currently hampered by a lack of available experimental data. This guide has summarized the existing information and highlighted the data gaps that need to be addressed by the research community. Further investigation into the empirical properties of this compound is crucial for unlocking its full potential as a versatile chemical building block. Researchers are encouraged to characterize this molecule fully and publish their findings to enrich the collective knowledge base.
An In-depth Technical Guide to the Crystal Structure and Morphology of 3-Amino-4-nitrobenzoic Acid and Its Isomer
To provide a comprehensive guide for researchers, this document presents the known synthesis of 3-amino-4-nitrobenzoic acid. Furthermore, it will utilize the closely related and well-characterized isomer, 4-amino-3-nitrobenzoic acid (4A3NBA) (CAS: 1588-83-6), as a detailed case study to explore the principles of its crystal structure, polymorphism, and intermolecular interactions. This analysis serves as a valuable proxy for understanding the crystallographic behavior of aminonitrobenzoic acids.
Synthesis of this compound
A documented method for the synthesis of this compound involves the hydrolysis of 3-amino-4-nitrobenzonitrile.
Experimental Protocol: Synthesis via Hydrolysis
The following protocol outlines the laboratory-scale synthesis of the target compound.
Materials:
-
3-amino-4-nitrobenzonitrile
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
A mixture of 3-amino-4-nitrobenzonitrile (e.g., 1.2 g, 7.36 mmol), concentrated hydrochloric acid (50 mL), and deionized water (100 mL) is prepared in a suitable reaction vessel.
-
The mixture is heated to reflux, and the reaction is maintained for 48 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting orange solid product is collected by filtration.
-
The collected solid is washed repeatedly with deionized water until the wash solution becomes neutral.
-
The final product, this compound, is then dried.
This process typically yields the product in high purity.
Crystal Structure and Morphology: A Case Study of 4-Amino-3-nitrobenzoic Acid (4A3NBA)
Recent research has revealed that 4-amino-3-nitrobenzoic acid (4A3NBA) exhibits polymorphism, meaning it can crystallize in different solid-state forms with distinct physical properties.[1] Two polymorphs have been identified: a previously known monoclinic form (Polymorph I) and a newly discovered triclinic form (Polymorph II).[1]
Experimental Protocols
Crystal Growth: Single crystals of 4A3NBA suitable for X-ray diffraction can be obtained by the slow evaporation method.[1]
-
Dissolve the 4-amino-3-nitrobenzoic acid powder in a suitable solvent, such as a mixture of absolute alcohol and distilled water.[2]
-
Allow the solution to stand at a constant temperature (e.g., 30°C) in a vessel that is lightly covered to permit slow evaporation of the solvent.[2]
-
Block-shaped single crystals typically appear after several days.[2]
X-ray Diffraction Analysis:
-
A suitable single crystal is selected and mounted on a diffractometer.
-
Data is collected using a monochromatic radiation source (e.g., Mo Kα) at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
Crystallographic Data
The crystallographic parameters for the two known polymorphs of 4-amino-3-nitrobenzoic acid are summarized in the table below for comparison.
| Parameter | Polymorph I (Monoclinic) | Polymorph II (Triclinic) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | Data Not Available | Data Not Available |
| b (Å) | Data Not Available | Data Not Available |
| c (Å) | Data Not Available | Data Not Available |
| α (°) | 90 | Data Not Available |
| β (°) | Data Not Available | Data Not Available |
| γ (°) | 90 | Data Not Available |
| Volume (ų) | Data Not Available | Data Not Available |
| Z | Data Not Available | Data Not Available |
(Note: Specific unit cell dimensions for the polymorphs require access to the primary crystallographic information files, which were not available in the searched literature.)
Analysis of Intermolecular Interactions in 4A3NBA Polymorphs
The crystal packing and overall morphology are dictated by a network of intermolecular interactions. In 4A3NBA, hydrogen bonds and π-π stacking are the dominant forces.
Polymorph I (Monoclinic): In the monoclinic form, molecules are primarily linked by hydrogen bonds, forming a three-dimensional network.[1] The amino group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) and carboxylic acid (-COOH) groups act as acceptors. The carboxylic acid group also participates in strong O-H···O hydrogen bonds, often forming centrosymmetric dimers.
Polymorph II (Triclinic): The triclinic form displays a different packing motif. Molecules first form hydrogen-bonded layers.[1] These layers are then stacked upon one another, held together by π-π interactions between the aromatic rings of adjacent layers.[1] This layered structure results from a different balance of intermolecular forces compared to Polymorph I. Hirshfeld surface analysis indicates that O···H/H···O interactions are significantly more prevalent in Polymorph I (54.5%) than in Polymorph II (~39.1%), highlighting the increased importance of other interactions like π-π stacking in the latter.[1]
Conclusion
While the specific crystal structure of this compound remains to be publicly documented, a robust synthesis protocol is available. The detailed crystallographic analysis of its isomer, 4-amino-3-nitrobenzoic acid, reveals the critical role of polymorphism and the interplay of hydrogen bonding and π-π stacking in defining the solid-state architecture of aminonitrobenzoic acids. This case study provides a valuable framework for any future experimental investigation into the crystal structure and morphology of this compound, highlighting the key interactions and structural features that researchers should anticipate.
References
A Technical Guide to the Thermochemical Properties and Thermal Stability of 3-Amino-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the thermochemical data and thermal stability of 3-Amino-4-nitrobenzoic acid (CAS No: 6968-22-5). While specific experimental thermochemical values such as enthalpy of formation are not extensively reported in the literature, this guide synthesizes available data on its physical properties and thermal decomposition. Furthermore, it details the standard experimental protocols used to determine such properties, providing a robust framework for laboratory investigation and thermal hazard assessment.
Introduction
This compound is an aromatic organic compound containing three functional groups: a carboxylic acid, an amino group, and a nitro group. These functional groups make it a valuable intermediate in the synthesis of various dyes and pharmaceutical compounds. The presence of the nitro group, in particular, suggests that the compound may possess energetic properties and exhibit thermal sensitivity. A thorough understanding of its thermochemical properties and stability is therefore critical for ensuring safe handling, storage, and processing, as well as for predicting its reactivity and optimizing synthetic routes.
Physicochemical and Thermochemical Data
Quantitative thermochemical data for this compound is limited in publicly accessible literature. The primary available data point relates to its thermal decomposition. For context, data for related isomers of aminobenzoic acid and nitrobenzoic acid are included where available to provide a comparative framework.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6968-22-5 | [1] |
| Molecular Formula | C₇H₆N₂O₄ | [1] |
| Molecular Weight | 182.13 g/mol | [2] |
| Appearance | Ochre to yellow crystalline powder | [3][4] |
| Melting Point | 298 °C | [5] |
Table 2: Comparative Thermochemical Data of Related Benzoic Acid Isomers
| Compound | Standard Enthalpy of Formation (Solid, kJ/mol) | Standard Enthalpy of Combustion (Solid, kJ/mol) | Source(s) |
| o-Aminobenzoic acid | -399.0 ± 3.0 | -3430.2 ± 3.0 | [6] |
| m-Aminobenzoic acid | -416.6 ± 4.1 | -3412.6 ± 4.1 | [6] |
| p-Aminobenzoic acid | -408.7 ± 2.3 | -3420.5 ± 2.3 | [6] |
| m-Nitrobenzoic acid | -402.0 ± 0.5 | -3055.0 ± 0.4 | [7] |
| p-Nitrobenzoic acid | -400.1 ± 0.5 | -3059.4 ± 0.5 | [8] |
Note: The data in Table 2 is for comparative purposes only and does not represent the values for this compound.
Thermal Stability and Decomposition
The thermal stability of a compound is a critical parameter for safety and process control. This compound contains both an amino group (electron-donating) and a nitro group (electron-withdrawing and energetic). This combination can influence its decomposition pathway and thermal sensitivity. The reported melting point of 298 °C suggests it is a relatively stable solid at ambient temperatures.
Thermal analysis techniques are essential for characterizing its decomposition behavior.[9][10]
-
Differential Scanning Calorimetry (DSC) would reveal the onset temperature of decomposition and the associated heat flow (exothermic or endothermic). For nitroaromatic compounds, decomposition is typically a significant exothermic event.[11]
-
Thermogravimetric Analysis (TGA) would quantify the mass loss as a function of temperature, indicating the temperature range of decomposition and the extent of volatile product formation.[12]
Experimental Protocols
To acquire comprehensive thermochemical data, a series of standardized experiments are required. The following protocols outline the methodologies for characterizing the thermal properties of a solid organic compound like this compound.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and identify the temperatures and enthalpies of any thermal events such as decomposition by measuring the heat flow into or out of a sample as a function of temperature.[13]
Instrumentation: A calibrated Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of finely powdered this compound into a suitable DSC pan (e.g., aluminum or gold-plated).[11][14]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a consistent flow rate (e.g., 50 mL/min).[15]
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled linear heating rate (e.g., 5, 10, or 20 °C/min) to a final temperature well above the expected decomposition.[11]
-
-
Data Analysis:
-
Plot the differential heat flow versus temperature.
-
Determine the onset and peak temperatures for any endothermic (melting) or exothermic (decomposition) events.
-
Integrate the area under the peaks to calculate the enthalpy of the transition (e.g., heat of fusion, ΔHfus) or reaction (heat of decomposition, ΔHd).[16]
-
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[10]
Instrumentation: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the sample crucible onto the TGA's high-precision balance within the furnace.
-
Thermal Program:
-
Purge the furnace with a controlled atmosphere (e.g., inert nitrogen or reactive air) at a set flow rate.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[15]
-
-
Data Analysis:
-
Plot the percentage of mass remaining versus temperature.
-
Determine the onset temperature of mass loss, which indicates the beginning of decomposition.
-
Analyze the derivative of the TGA curve (DTG) to find the temperatures of the maximum rates of mass loss.
-
Combustion Bomb Calorimetry
Objective: To determine the standard enthalpy of combustion (ΔcH°) from which the standard enthalpy of formation (ΔfH°) can be calculated.[17]
Instrumentation: A constant-volume bomb calorimeter.
Methodology:
-
Calibration: Determine the heat capacity of the calorimeter by combusting a certified standard reference material, such as benzoic acid, for which the energy of combustion is precisely known.[6][18]
-
Sample Preparation:
-
Press a known mass (typically 0.5-1.0 g) of this compound into a pellet.
-
Weigh the pellet accurately and place it in the sample crucible inside the combustion bomb.
-
Attach a fuse wire of known mass and energy of combustion to the electrodes, ensuring it is in contact with the sample.
-
Add a small, known amount of distilled water (e.g., 1 mL) to the bottom of the bomb to ensure all water formed during combustion is in the liquid state.
-
-
Combustion:
-
Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 25-30 atm.
-
Submerge the bomb in a known volume of water in the calorimeter's insulated jacket.
-
Allow the system to reach thermal equilibrium, then record the initial temperature.
-
Ignite the sample via the fuse wire and record the temperature change over time until a final, stable temperature is reached.
-
-
Data Analysis:
-
Calculate the total heat released by correcting the observed temperature rise for the heat capacity of the calorimeter.
-
Apply corrections for the heat of combustion of the fuse wire and the formation of nitric acid (from the nitrogen in the sample and air).[6][19]
-
From this corrected data, calculate the constant volume energy of combustion (ΔcU°).
-
Convert ΔcU° to the standard enthalpy of combustion (ΔcH°) and subsequently use Hess's Law with known standard enthalpies of formation for CO₂(g) and H₂O(l) to determine the standard enthalpy of formation (ΔfH°) of the compound.[18]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the logical workflow for assessing thermal stability and a plausible decomposition pathway for this compound.
Caption: Experimental workflow for thermal stability assessment.
Caption: Plausible thermal decomposition pathway for this compound.
References
- 1. This compound | C7H6N2O4 | CID 228071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-3-nitrobenzoic acid 97 1588-83-6 [sigmaaldrich.com]
- 3. 4-Amino-3-nitrobenzoic acid CAS#: 1588-83-6 [m.chemicalbook.com]
- 4. 4-Amino-3-nitrobenzoic acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound CAS#: 6968-22-5 [m.chemicalbook.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Benzoic acid, 3-nitro- (CAS 121-92-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Benzoic acid, 4-nitro- [webbook.nist.gov]
- 9. mt.com [mt.com]
- 10. azom.com [azom.com]
- 11. scielo.br [scielo.br]
- 12. iitk.ac.in [iitk.ac.in]
- 13. resolvemass.ca [resolvemass.ca]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. atascientific.com.au [atascientific.com.au]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-4-nitrobenzoic acid synthesis from 3-amino-4-nitrobenzonitrile.
An In-depth Technical Guide to the Synthesis of 3-Amino-4-nitrobenzoic Acid from 3-Amino-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the synthesis of this compound, a key intermediate in pharmaceutical development, from 3-amino-4-nitrobenzonitrile. The core of this process is the hydrolysis of the nitrile functional group to a carboxylic acid. While specific literature detailing this exact conversion is sparse, this document provides a comprehensive protocol based on established principles of nitrile hydrolysis under basic conditions. The guide includes a detailed experimental procedure, a quantitative data summary, and a visual representation of the experimental workflow to aid in laboratory implementation.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring an amino group, a nitro group, and a carboxylic acid on a benzene ring, offers multiple points for chemical modification. This guide focuses on the conversion of 3-amino-4-nitrobenzonitrile to this compound, a critical step in the synthetic pathway of more complex molecules. The primary transformation is the hydrolysis of a nitrile group, a well-established reaction in organic chemistry that can be performed under acidic or basic conditions. This document will focus on a basic hydrolysis protocol, which involves heating the nitrile in the presence of an aqueous base, followed by acidification to yield the carboxylic acid.
Reaction and Mechanism
The fundamental reaction is the hydrolysis of the nitrile group (-CN) of 3-amino-4-nitrobenzonitrile to a carboxylic acid group (-COOH). Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. This is followed by a series of proton transfers and tautomerization to form an amide intermediate. The amide is then further hydrolyzed under the reaction conditions to yield a carboxylate salt, which upon acidification, produces the final this compound.
Experimental Protocol: Basic Hydrolysis
This section provides a detailed methodology for the synthesis of this compound from 3-amino-4-nitrobenzonitrile via basic hydrolysis.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 3-Amino-4-nitrobenzonitrile | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent, 37% | VWR Chemicals |
| Deionized Water | High Purity | In-house |
| Round-bottom flask (250 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle | - | - |
| Beakers, graduated cylinders | - | - |
| Buchner funnel and filter paper | - | - |
| pH paper or pH meter | - | - |
3.2. Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-nitrobenzonitrile (e.g., 10.0 g, 61.3 mmol).
-
Addition of Base: Prepare a 10% aqueous solution of sodium hydroxide (e.g., 40 mL). Carefully add the NaOH solution to the round-bottom flask containing the nitrile.
-
Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours, indicated by the disappearance of the starting material.
-
Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Transfer the reaction mixture to a beaker placed in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise to the cooled reaction mixture with stirring until the pH of the solution is acidic (pH 2-3), which will cause the product to precipitate.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Quantitative Data
The following table summarizes the key quantitative data for this synthesis.
| Parameter | Value |
| Reactant | |
| Name | 3-Amino-4-nitrobenzonitrile |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| Amount | 10.0 g |
| Moles | 0.0613 mol |
| Product | |
| Name | This compound |
| Molecular Formula | C₇H₆N₂O₄ |
| Molecular Weight | 182.13 g/mol |
| Theoretical Yield | 11.17 g |
| Reaction Conditions | |
| Temperature | Reflux (approx. 100-110 °C) |
| Reaction Time | 4-8 hours |
| Post-Reaction | |
| pH for Precipitation | 2-3 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle sodium hydroxide and concentrated hydrochloric acid with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction should be performed in a fume hood to avoid inhalation of any volatile compounds.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This technical guide provides a robust and detailed protocol for the synthesis of this compound from 3-amino-4-nitrobenzonitrile. By following the outlined experimental procedure and safety precautions, researchers can effectively produce this important pharmaceutical intermediate. The provided quantitative data and workflow diagram serve as valuable resources for planning and executing the synthesis in a laboratory setting.
An In-depth Technical Guide to 3-Amino-4-nitrobenzoic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-nitrobenzoic acid, a substituted aromatic carboxylic acid, holds significance as a potential building block in the synthesis of pharmaceuticals and other specialty chemicals. Its molecular structure, featuring both an amino and a nitro group on a benzoic acid scaffold, offers versatile reactivity for the construction of more complex molecules. This technical guide provides a comprehensive overview of the available scientific literature concerning this compound, with a focus on its discovery, historical synthesis, and physicochemical properties. While the specific historical discovery of this particular isomer is not well-documented in readily available literature, this guide places its development within the broader context of the burgeoning field of synthetic organic chemistry in the 19th and early 20th centuries, a period marked by the rise of the synthetic dye industry and the systematic exploration of aromatic compounds.
Physicochemical Properties
Key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 6968-22-5 | [1][2] |
| Molecular Formula | C₇H₆N₂O₄ | [1][2] |
| Molecular Weight | 182.14 g/mol | [1][2] |
| Appearance | Not explicitly stated in searches, likely a crystalline solid | |
| Melting Point | Not explicitly stated in searches | |
| Solubility | Not explicitly stated in searches |
Historical Context and Putative Discovery
The discovery of this compound is not marked by a single, seminal publication that is easily identifiable in modern databases. Its emergence is intrinsically linked to the broader exploration of nitration and amination reactions on aromatic systems, which was a central theme in organic chemistry from the mid-19th century onwards. The development of synthetic dyes, initiated by William Henry Perkin's discovery of mauveine in 1856, spurred extensive research into the modification of simple aromatic compounds like benzene, toluene, and benzoic acid.
The synthesis of aminonitrobenzoic acids would have been a logical extension of the well-established nitration of benzoic acid and the subsequent reduction of the resulting nitrobenzoic acids. The nitration of benzoic acid predominantly yields 3-nitrobenzoic acid, which can then be reduced to 3-aminobenzoic acid. The challenge in synthesizing this compound lies in the directing effects of the substituents on the benzene ring during a subsequent nitration of 3-aminobenzoic acid. The amino group is an ortho-, para-director, while the carboxyl group is a meta-director. This would lead to a mixture of products upon nitration, making the isolation of the desired 3-amino-4-nitro isomer a non-trivial task for early chemists.
While a definitive "discovery" paper remains elusive, it is highly probable that this compound was first synthesized and characterized during the late 19th or early 20th century as part of the systematic investigation of aromatic isomers by chemists likely working in the German chemical industry, which dominated the field of dye chemistry at the time. The comprehensive organic chemistry encyclopedia, Beilstein's "Handbuch der Organischen Chemie," would likely contain the earliest reference to this compound.
Synthesis of Aminonitrobenzoic Acids: A Historical Perspective
The synthesis of aminonitrobenzoic acid isomers has historically been a subject of significant interest due to their utility as dye intermediates and, later, as precursors for pharmaceuticals. A common strategy involves the protection of the reactive amino group before carrying out the nitration reaction to achieve better control over the regioselectivity.
A well-documented example is the synthesis of the isomeric 4-Amino-3-nitrobenzoic acid , which provides insight into the methodologies that would have been available for the synthesis of this compound.
Experimental Protocol: Synthesis of 4-Amino-3-nitrobenzoic Acid via Nitration of 4-Acetamidobenzoic Acid
This two-step procedure involves the nitration of commercially available 4-acetamidobenzoic acid, followed by the hydrolysis of the acetyl group.
Step 1: Nitration of 4-Acetamidobenzoic Acid to 4-Acetamido-3-nitrobenzoic Acid
-
Materials:
-
4-Acetamidobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized water
-
-
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 4-acetamidobenzoic acid to concentrated sulfuric acid while maintaining the temperature below 10°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid in sulfuric acid, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
The crude 4-acetamido-3-nitrobenzoic acid can be purified by recrystallization.
-
Step 2: Hydrolysis of 4-Acetamido-3-nitrobenzoic Acid to 4-Amino-3-nitrobenzoic Acid
-
Materials:
-
4-Acetamido-3-nitrobenzoic acid
-
Aqueous Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) for neutralization
-
Deionized water
-
-
Procedure:
-
Suspend the crude or purified 4-acetamido-3-nitrobenzoic acid in a dilute aqueous solution of hydrochloric acid or sulfuric acid.
-
Heat the mixture to reflux for 1-2 hours to effect hydrolysis of the amide.
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling, carefully neutralize the reaction mixture with a base such as sodium carbonate or ammonium hydroxide to precipitate the 4-amino-3-nitrobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.
-
Diagram of the Synthesis of 4-Amino-3-nitrobenzoic Acid:
Caption: Synthesis of 4-Amino-3-nitrobenzoic acid.
Putative Synthesis of this compound
A plausible, though historically unconfirmed, early synthesis of this compound could have involved the following conceptual pathway:
-
Nitration of 3-Chlorobenzoic Acid: The nitration of 3-chlorobenzoic acid would be expected to yield a mixture of isomers, including 3-chloro-4-nitrobenzoic acid and 3-chloro-6-nitrobenzoic acid. The chloro and carboxyl groups are both meta-directing relative to each other, but their combined influence on an incoming nitro group would lead to substitution at positions ortho and para to the chlorine and meta to the carboxyl group.
-
Isolation of 3-Chloro-4-nitrobenzoic Acid: The desired 3-chloro-4-nitrobenzoic acid isomer would need to be separated from the reaction mixture, likely through fractional crystallization, a common technique in that era.
-
Amination of 3-Chloro-4-nitrobenzoic Acid: The chloro group could then be displaced by an amino group through nucleophilic aromatic substitution with ammonia or an ammonia equivalent under pressure and/or with a catalyst.
Diagram of the Putative Synthesis of this compound:
Caption: A plausible historical synthesis route.
Modern Synthetic Approaches
A more modern and direct synthesis of this compound has been reported starting from 3-amino-4-nitrobenzonitrile.
Experimental Protocol: Synthesis from 3-Amino-4-nitrobenzonitrile
-
Materials:
-
3-Amino-4-nitrobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
-
Procedure:
-
A mixture of 3-amino-4-nitrobenzonitrile, concentrated hydrochloric acid, and deionized water is heated to reflux.
-
The reaction is maintained at reflux for an extended period (e.g., 48 hours) to ensure complete hydrolysis of the nitrile group to a carboxylic acid.
-
Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the orange solid product.
-
The solid is collected by filtration and washed repeatedly with deionized water until the washings are neutral.
-
The final product is dried to yield this compound.
-
Diagram of the Modern Synthesis of this compound:
Caption: Synthesis via nitrile hydrolysis.
Applications and Future Outlook
While specific historical applications of this compound are not well-documented, compounds of this class are known to be valuable intermediates in several areas:
-
Dye Synthesis: The presence of both an amino and a nitro group makes it a candidate for the synthesis of azo dyes and other chromophoric systems.
-
Pharmaceuticals: The structural motif is present in some biologically active molecules. The amino group can be diazotized and converted to a variety of other functional groups, while the carboxylic acid and nitro groups can be further modified.
-
Materials Science: Aminobenzoic acid derivatives are used in the synthesis of specialty polymers.
The future utility of this compound will likely be driven by the needs of the pharmaceutical and fine chemical industries for novel building blocks. Its unique substitution pattern may offer advantages in the synthesis of targeted molecules with specific biological or material properties.
Conclusion
The history of this compound is deeply intertwined with the evolution of organic synthesis and the industrial chemistry of aromatic compounds. While its specific moment of discovery is not clearly recorded in accessible modern literature, its synthesis and properties can be understood within the context of the systematic exploration of aminonitrobenzoic acid isomers. The detailed synthetic protocols for related compounds and the plausible historical routes provide a strong foundation for researchers working with this and similar molecules. As synthetic methodologies continue to advance, this compound may yet emerge as a key intermediate in the development of new and valuable chemical entities.
References
Methodological & Application
Synthesis of 3-Amino-4-nitrobenzoic Acid Derivatives for Pharmaceutical Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-amino-4-nitrobenzoic acid derivatives, which are versatile intermediates in the development of a wide range of pharmaceutical agents. These compounds serve as crucial building blocks for synthesizing drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Introduction
This compound and its derivatives are key pharmacophores in medicinal chemistry. The presence of the amino, nitro, and carboxylic acid functional groups on the aromatic ring allows for diverse chemical modifications, leading to the generation of libraries of compounds with varied biological activities. These derivatives have been implicated as selective agonists for G-protein coupled receptors and as enzyme inhibitors, highlighting their therapeutic potential.
Data Presentation
Table 1: Summary of Representative Synthesis Methods for this compound Derivatives and Related Compounds
| Starting Material | Key Reagents | Product | Yield (%) | Reference |
| 4-chloro-3-nitrobenzoic acid | Methylamine | 4-(Methylamino)-3-nitrobenzoic acid | High (up to 97.5% total) | [1] |
| 4-hydroxy-3-nitrobenzoic acid | Tin(II) chloride, HCl | 3-amino-4-hydroxybenzoic acid | 98% | Not available |
| 4-acetamidobenzoic acid | Nitric acid, Sulfuric acid | 4-acetamido-3-nitrobenzoic acid | 89% | Not available |
| 3-methyl-4-nitrobenzoic acid | Iron powder, Ammonium chloride, HCl | 4-amino-3-methylbenzoic acid | up to 90.1% | Not available |
Experimental Protocols
Protocol 1: General Synthesis of N-substituted this compound Derivatives
This protocol describes a general two-step process for the synthesis of N-substituted this compound derivatives, starting from a halogenated nitrobenzoic acid.
Step 1: Nucleophilic Aromatic Substitution
-
In a round-bottom flask, dissolve 1 equivalent of 4-halo-3-nitrobenzoic acid (e.g., 4-chloro-3-nitrobenzoic acid) in a suitable solvent (e.g., ethanol, water).
-
Add an excess (2-3 equivalents) of the desired amine (e.g., methylamine, ethylamine).
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid, HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the N-substituted 4-amino-3-nitrobenzoic acid derivative.
Step 2: Reduction of the Nitro Group (Optional, for synthesis of diamino derivatives)
-
Suspend the N-substituted 4-amino-3-nitrobenzoic acid derivative in a suitable solvent (e.g., ethanol, water).
-
Add a reducing agent such as iron powder in the presence of an acid (e.g., ammonium chloride and HCl) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture and monitor by TLC.
-
After the reaction is complete, filter the mixture to remove the catalyst or iron residues.
-
Neutralize the filtrate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of 3-Amino-4-nitrobenzamide Derivatives
This protocol outlines the conversion of the carboxylic acid moiety of a this compound derivative to an amide.
-
Convert the carboxylic acid of the N-substituted 4-amino-3-nitrobenzoic acid derivative to an acyl chloride by reacting with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM).
-
In a separate flask, dissolve the desired amine in an inert solvent.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove unreacted acid and acyl chloride.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the amide product.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
Signaling Pathways
Certain derivatives of this compound have been identified as selective agonists of the G-protein coupled receptor 109B (GPR109B), also known as Hydroxycarboxylic Acid Receptor 3 (HCA3).[2] Activation of this receptor is linked to anti-lipolytic effects.
Caption: GPR109B signaling pathway activation.
Aminobenzoic acid derivatives have also been investigated as inhibitors of tyrosinase, a key enzyme in melanin synthesis.[3] Inhibition of this pathway is relevant for the development of agents for hyperpigmentation disorders.
Caption: Tyrosinase inhibition in melanogenesis.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of this compound derivatives.
Caption: Drug discovery workflow.
References
- 1. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 2. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]
- 3. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Amino-4-nitrobenzoic Acid as a Versatile Intermediate in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Amino-4-nitrobenzoic acid as a key intermediate in the synthesis of azo dyes. The following sections detail the principles of the synthesis, provide step-by-step experimental protocols for the preparation of illustrative azo dyes, and present relevant physicochemical data for analogous compounds to guide research and development.
Introduction
Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic moieties. The extensive π-conjugation in these molecules is responsible for their vibrant colors, making them indispensable in a wide array of industries, including textiles, printing, food, and pharmaceuticals. The synthesis of azo dyes is a well-established and robust two-step process:
-
Diazotization: The conversion of a primary aromatic amine, in this case, this compound, into a reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0–5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite and a mineral acid.
-
Azo Coupling: The electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. The position of the electrophilic aromatic substitution is governed by the nature and position of the activating groups on the coupling partner.
The structural diversity achievable by varying both the diazo and coupling components allows for the synthesis of a vast spectrum of dyes with tailored properties, including color, lightfastness, wash fastness, and solubility. The presence of the nitro (–NO₂) and carboxylic acid (–COOH) groups on the this compound backbone offers opportunities to modulate the electronic properties and solubility of the final dye molecule.
General Synthesis Pathway
The overall synthetic scheme for the preparation of azo dyes from this compound is depicted below.
Caption: General synthesis pathway for azo dyes.
Experimental Protocols
The following are representative protocols for the synthesis of azo dyes using this compound as the diazo component.
Protocol 1: Synthesis of an Azo Dye via Coupling with Phenol
This protocol describes the synthesis of an azo dye by coupling diazotized this compound with phenol.
Caption: Experimental workflow for azo dye synthesis with phenol.
| Reagent | Molar Mass ( g/mol ) |
| This compound | 182.13 |
| Sodium Nitrite (NaNO₂) | 69.00 |
| Hydrochloric Acid (HCl), conc. | 36.46 |
| Phenol | 94.11 |
| Sodium Hydroxide (NaOH) | 40.00 |
| Distilled Water | 18.02 |
| Ice | - |
Part A: Diazotization of this compound
-
In a 250 mL beaker, suspend 1.82 g (0.01 mol) of this compound in a mixture of 10 mL of distilled water and 3 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0–5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the cold sodium nitrite solution dropwise to the suspension of this compound, ensuring the temperature is maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting solution is the diazonium salt solution.
Part B: Azo Coupling with Phenol
-
In a 500 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% aqueous solution of sodium hydroxide.
-
Cool this solution to 0–5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold phenol solution with vigorous and continuous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete. The pH of the solution should be maintained in the alkaline range (pH 8-10).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the dye fully.
-
Filter the solid product using vacuum filtration, wash thoroughly with cold distilled water, and dry in a desiccator.
Protocol 2: Synthesis of an Azo Dye via Coupling with Aniline
This protocol details the synthesis of an azo dye by coupling diazotized this compound with aniline.
Caption: Experimental workflow for azo dye synthesis with aniline.
| Reagent | Molar Mass ( g/mol ) |
| This compound | 182.13 |
| Sodium Nitrite (NaNO₂) | 69.00 |
| Hydrochloric Acid (HCl), conc. | 36.46 |
| Aniline | 93.13 |
| Sodium Acetate | 82.03 |
| Distilled Water | 18.02 |
| Ice | - |
Part A: Diazotization of this compound
-
Prepare the diazonium salt solution of this compound as described in Protocol 1, Part A.
Part B: Azo Coupling with Aniline
-
In a 500 mL beaker, dissolve 0.93 g (0.01 mol) of aniline in 20 mL of a 10% aqueous solution of hydrochloric acid.
-
Cool this solution to 0–5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold aniline solution with vigorous and continuous stirring.
-
A colored solution will form. Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Slowly add a saturated solution of sodium acetate to neutralize the excess acid and precipitate the azo dye.
-
Filter the solid product using vacuum filtration, wash thoroughly with cold distilled water, and dry in a desiccator.
Physicochemical Data (Analogous Compounds)
The following tables summarize typical physicochemical data for azo dyes synthesized from aromatic amines with similar structural features to this compound. This data is provided for reference and comparative purposes.
Reaction Yields and Melting Points
| Diazo Component | Coupling Component | Yield (%) | Melting Point (°C) | Reference |
| 3-Amino salicylic acid | Aniline | 62 | 94 | [1] |
| 3-Amino salicylic acid | 2-Nitroaniline | 54 | - | [1] |
| p-Nitroaniline | Aniline | 88 | 236-238 | [2] |
| 4-Amino-3-nitrobenzaldehyde | Phenol | - | >300 | [3] |
| 4-Amino-3-nitrobenzaldehyde | 1-Naphthol | - | 218-220 | [3] |
Spectroscopic Data
| Diazo Component | Coupling Component | Solvent | λmax (nm) | Reference |
| 3-Amino salicylic acid | Aniline | DMSO | 418 | [1] |
| 3-Amino salicylic acid | 2-Nitroaniline | DMSO | 449, 541 | [1] |
| 4-Aminobenzoic acid | Thymol | - | - | |
| p-Nitroaniline | Phenol | Various | ~350-450 | |
| 4-Nitroaniline | Aniline | - | - | [2] |
| Compound | N=N Stretch | O-H Stretch (Phenolic) | N-H Stretch (Amine) | C=O Stretch (Carboxylic Acid) | NO₂ Stretch | Reference |
| Azo dye from 3-Amino salicylic acid and Aniline | 1616 | 3434 | 3210 | 1440 | - | [1] |
| Azo dye from p-Nitroaniline and Aniline | 1448 | - | 3402 | - | 1308, 1647 | [2] |
| Azo dye from 4-Amino-3-nitrobenzaldehyde and Phenol | ~1450-1500 | ~3400 | - | - | ~1340, 1530 | [3] |
| Compound | Aromatic Protons | -OH (Phenolic/Carboxylic) | -NH₂ | Reference |
| Azo dye from 3-Amino salicylic acid and Aniline | 6.85-7.90 (m) | 5.15 (s, 1H, OH), 10.86 (s, 1H, COOH) | 6.21 (s, 2H) | [1] |
| Azo-Schiff base from p-Nitroaniline and alkoxybenzaldehyde | 7.04-8.0 (m, 12H) | - | - | [2] |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling concentrated acids and volatile organic compounds.
-
Diazonium salts can be explosive when dry. Always keep them in solution and at low temperatures.
-
Dispose of all chemical waste according to institutional safety guidelines.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of azo dyes. The presence of the amino group allows for straightforward diazotization, while the nitro and carboxylic acid functionalities provide avenues for fine-tuning the properties of the resulting dyes. The protocols and data presented in these application notes serve as a foundational guide for researchers to explore the synthesis of novel azo dyes for various applications.
References
Application Note: Protocols for the Reduction of 3-Amino-4-nitrobenzoic Acid to 3,4-Diaminobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reduction of the nitro group in 3-Amino-4-nitrobenzoic acid is a critical chemical transformation for the synthesis of 3,4-diaminobenzoic acid. This diamino-substituted benzoic acid is a valuable building block in the synthesis of various heterocyclic compounds, including pharmaceuticals and materials with important biological and chemical properties. This application note provides detailed protocols for two common and effective methods for this reduction: catalytic hydrogenation and metal-mediated reduction.
Data Presentation
The following table summarizes various reported conditions and yields for the reduction of nitrobenzoic acid derivatives to their corresponding aminobenzoic acids. While the specific substrate is this compound, the data from closely related compounds provide valuable insights into expected outcomes and viable reaction parameters.
| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield (%) | Reference |
| 4-Nitrobenzoic Acid | Pd/C, H₂ | Water, NaOH | 60-70 | 2-4 | Not Specified | 97.0 | |
| 3-Nitro-4-hydroxybenzoic Acid | Pd/C, H₂ | Water | 95-100 | 0.50-1.50 | Not Specified | High | |
| 3-Nitro-4-aminobenzoic Acid | (NH₄)₂S | Ethanol | Reflux (Microwave) | N/A | 5 min | 90.8 | |
| 4-Hydroxy-3-nitrobenzoic Acid | SnCl₂, HCl | Not Specified | Reflux | N/A | 1 h | 98 | |
| p-Nitrobenzoic Acid | Sn, HCl | Not Specified | Not Specified | N/A | Not Specified | Not Specified | |
| Nitroarenes | Fe, Formic Acid | Not Specified | Mild | N/A | Not Specified | Good to Excellent |
Experimental Protocols
Two primary methods for the reduction of the nitro group in this compound are detailed below.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a widely used method for nitro group reduction due to its clean reaction profile and high yields.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in a sufficient volume of ethanol or methanol.
-
Inerting: Carefully add the 10% Pd/C catalyst to the solution. The amount should be between 5-10% by weight of the starting material. Purge the reaction vessel with nitrogen gas to remove any oxygen.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (typically 1-4 atm or as specified by the apparatus). For a balloon setup, a hydrogen-filled balloon is attached to the flask.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3,4-diaminobenzoic acid.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water mixture).
Safety Precautions:
-
Palladium on carbon is pyrophoric, especially when dry and in the presence of air. Handle with care in an inert atmosphere.
-
Hydrogen gas is highly flammable. Ensure the apparatus is properly sealed and operated in a well-ventilated fume hood.
Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)
Reduction using metals such as tin or iron in acidic media is a classic and effective method for converting nitroarenes to anilines.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Distilled water
-
Ice bath
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
pH paper or pH meter
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound in a minimal amount of water or ethanol.
-
Addition of Reagents: Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents). Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring.
-
Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This will precipitate tin salts.
-
Filtration: Filter the mixture to remove the insoluble tin salts. Wash the precipitate with water.
-
Isolation: The desired product, 3,4-diaminobenzoic acid, may precipitate upon neutralization or can be obtained by concentrating the filtrate. The isoelectric point of the product can be targeted to maximize precipitation.
-
Purification: The crude product can be purified by recrystallization from hot water or an appropriate solvent mixture.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for the reduction of this compound.
Application Notes and Protocols: 3-Amino-4-nitrobenzoic Acid as a Versatile Building Block for Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-nitrobenzoic acid is a highly functionalized aromatic molecule that serves as a critical starting material for the synthesis of a diverse array of novel organic materials. Its unique structure, featuring an aromatic ring substituted with amino, nitro, and carboxylic acid groups, offers multiple reactive sites for chemical modification. This versatility makes it an invaluable building block in the development of high-performance polymers, vibrant azo dyes, and complex heterocyclic compounds with potential pharmaceutical applications. These application notes provide detailed protocols and data for utilizing this compound in the synthesis of various advanced materials.
Versatility as a Synthetic Building Block
The strategic placement of the amino, nitro, and carboxylic acid functionalities on the benzene ring allows for a range of chemical transformations. The amino group can undergo diazotization for the synthesis of azo dyes or participate in amidation reactions to form polyamides. The carboxylic acid group provides a handle for esterification and amidation, crucial for polymerization and small molecule synthesis. Furthermore, the nitro group can be reduced to an amino group, opening pathways to the formation of benzimidazole and other heterocyclic structures.
A logical workflow for the utilization of this compound is presented below:
Application in Polymer Synthesis: Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The bifunctional nature of this compound allows for its use as a monomer in the synthesis of novel aromatic polyamides containing nitro groups, which can further be modified to tune the polymer's properties.
Quantitative Data: Thermal Properties of Aromatic Polyamides
The following table summarizes typical thermal properties of aromatic polyamides containing nitro groups, similar to those that can be synthesized from this compound.
| Polymer Reference | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) | Char Yield at 800 °C (%) |
| Nitro-Aramid 1 | 250 - 280 | 450 - 480 | 55 - 60 |
| Nitro-Aramid 2 | 265 - 295 | 470 - 500 | 58 - 63 |
| Nitro-Aramid 3 | 240 - 270 | 440 - 470 | 53 - 58 |
Note: The data presented are representative values for aromatic polyamides containing nitro functionalities and may vary based on the specific polymer structure and synthesis conditions.
Experimental Protocol: Synthesis of Aromatic Polyamide via Direct Polycondensation
This protocol describes a method for the self-polycondensation of this compound to form an aromatic polyamide.
Materials:
-
This compound
-
Triphenyl phosphite (TPP)
-
Pyridine (Py)
-
N-Methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl2)
-
Methanol
-
Deionized water
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen.
-
To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1.82 g, 10 mmol), calcium chloride (0.5 g), and NMP (20 mL).
-
Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.
-
Add pyridine (2.4 mL) and triphenyl phosphite (5.2 mL, 20 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 3-5 hours with continuous stirring.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution.
-
After the reaction is complete, cool the viscous solution to room temperature.
-
Precipitate the polymer by pouring the solution into a stirred solution of methanol (200 mL).
-
Filter the fibrous polymer precipitate and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.
-
Dry the resulting aromatic polyamide in a vacuum oven at 80 °C for 24 hours.
Application in Dye Synthesis: Azo Dyes
The amino group of this compound can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. These dyes are known for their vibrant colors and are used in various applications, including textiles and printing.
Quantitative Data: Photophysical Properties of Azo Dyes
The following table presents representative UV-Visible absorption data for azo dyes derived from aromatic amines, illustrating the range of colors achievable.
| Coupling Component | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) |
| Phenol | Ethanol | 350 - 380 | 15,000 - 25,000 |
| N,N-Dimethylaniline | Methanol | 400 - 430 | 20,000 - 35,000 |
| β-Naphthol | DMF | 480 - 510 | 25,000 - 40,000 |
Note: The data presented are representative values and will vary depending on the specific coupling component and solvent used.
Experimental Protocol: Synthesis of an Azo Dye
This protocol describes the synthesis of an azo dye by diazotizing this compound and coupling it with β-naphthol.
Materials:
-
This compound
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl), concentrated
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a 100 mL beaker, dissolve this compound (0.91 g, 5 mmol) in a solution of concentrated HCl (2.5 mL) and water (5 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.35 g, 5.1 mmol in 2 mL of water) dropwise to the amine solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.
-
-
Coupling:
-
In a separate 250 mL beaker, dissolve β-naphthol (0.72 g, 5 mmol) in a 10% aqueous sodium hydroxide solution (10 mL).
-
Cool the β-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Büchner funnel and wash it with a cold saturated sodium chloride solution, followed by a small amount of cold water.
-
Recrystallize the crude dye from an appropriate solvent, such as ethanol, to obtain the pure product.
-
Dry the purified azo dye in a desiccator.
-
Application in Heterocycle Synthesis: Benzimidazoles
The ortho-nitroaniline functionality within this compound provides a pathway for the synthesis of benzimidazole derivatives. This involves the reduction of the nitro group to an amine, followed by cyclization with an appropriate one-carbon synthon, such as an aldehyde. Benzimidazoles are an important class of heterocyclic compounds with a wide range of pharmaceutical activities.
Experimental Protocol: Synthesis of a Benzimidazole Derivative
This protocol outlines a two-step synthesis of a 2-substituted benzimidazole-5-carboxylic acid from this compound.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
Procedure:
-
Reduction of the Nitro Group:
-
In a round-bottom flask, suspend this compound (1.82 g, 10 mmol) in ethanol (50 mL).
-
Add a solution of tin(II) chloride dihydrate (11.3 g, 50 mmol) in concentrated hydrochloric acid (10 mL) to the suspension.
-
Heat the mixture to reflux for 2-3 hours. The color of the solution should change, indicating the reduction of the nitro group.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product, 3,4-diaminobenzoic acid, with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude diamine can be used in the next step without further purification.
-
-
Cyclization to Benzimidazole:
-
Dissolve the crude 3,4-diaminobenzoic acid (from the previous step) in ethanol (30 mL) in a round-bottom flask.
-
Add the aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the formation of the benzimidazole by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The benzimidazole product may precipitate out of the solution.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired 2-substituted benzimidazole-5-carboxylic acid.
-
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of novel organic materials. Its unique combination of reactive functional groups allows for the facile creation of high-performance polymers, vibrant dyes, and medicinally relevant heterocyclic compounds. The protocols and data provided in these application notes serve as a guide for researchers to explore the full potential of this remarkable starting material in their respective fields.
Application Notes and Protocols for the N-Acylation of 3-Amino-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-nitrobenzoic acid is a valuable bifunctional molecule utilized in the synthesis of various pharmaceutical and materials science compounds. The presence of an amino group, a carboxylic acid, and a nitro group offers multiple avenues for chemical modification. The N-acylation of the amino group is a fundamental transformation that allows for the introduction of a wide range of functionalities, thereby modulating the molecule's physicochemical properties and biological activity. This document provides detailed experimental protocols for the N-acylation of this compound, a summary of quantitative data for the N-acetylated product, and a visual representation of the experimental workflow.
Data Presentation
The following table summarizes the key quantitative data for the N-acetylation of this compound to yield 3-acetamido-4-nitrobenzoic acid.
| Parameter | Value | Reference |
| Product Name | 3-Acetamido-4-nitrobenzoic acid | |
| Yield | 89% | [1] |
| Melting Point | 209-212 °C | [2] |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3480, 3376 (N-H stretching), 1710 (C=O, carboxylic acid), 1650 (C=O, amide I), 1602 (C=C, aromatic), 1344 (N-O, nitro) | [2] |
| ¹H NMR Spectroscopy (300 MHz, DMSO-d₆), δ (ppm) | 11.20 (s, 1H, COOH), 8.69 (m, 1H, Ar-H), 8.54 (d, J=8.2 Hz, 1H, Ar-H), 8.17 (d, J=7.78 Hz, 1H, Ar-H), 7.81 (s, 1H, NH), 2.54 (s, 3H, CH₃) | [2] |
| ¹³C NMR Spectroscopy (300 MHz, CDCl₃), δ (ppm) | 164.13, 154.56, 144.44, 143.14, 140.17, 137.36, 122.30, 120.40, 40.02, 39.23 | [2] |
Experimental Protocols
Two primary protocols for the N-acetylation of this compound are presented below. The choice of method may depend on the desired scale of the reaction, available reagents, and laboratory resources.
Protocol 1: N-Acetylation using Acetic Anhydride in Pyridine
This protocol utilizes pyridine as both a solvent and a base to neutralize the acetic acid byproduct.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir plate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-acetamido-4-nitrobenzoic acid.
Protocol 2: N-Acetylation using Acetyl Chloride in an Aqueous Medium
This protocol is an adaptation of a greener chemistry approach using acetyl chloride in a brine solution.
Materials:
-
This compound
-
Acetyl chloride
-
Sodium acetate trihydrate
-
Brine (36% aqueous solution of sodium chloride)
-
Acetone
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Concentrated Hydrochloric acid (HCl)
-
Standard laboratory glassware
-
Magnetic stirrer and stir plate
Procedure:
-
In an Erlenmeyer flask, dissolve sodium acetate trihydrate (1.5 eq) in brine solution.
-
Add this compound (1.0 eq) to the solution. If solubility is an issue, a minimal amount of a co-solvent like acetone can be added.
-
In a separate container, prepare a solution of acetyl chloride (1.1 eq) in acetone.
-
Add the acetyl chloride solution dropwise to the stirred reaction mixture at room temperature.
-
Stir the reaction mixture for an additional hour.
-
Carefully add saturated NaHCO₃ solution until effervescence ceases to neutralize any remaining acid.
-
Acidify the solution with concentrated HCl to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain 3-acetamido-4-nitrobenzoic acid.
-
Further purification can be achieved by recrystallization if necessary.
Mandatory Visualization
Caption: Experimental workflow for the N-acylation of this compound.
References
Application Notes and Protocols: 3-Amino-4-nitrobenzoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-nitrobenzoic acid is a versatile building block for solid-phase peptide synthesis (SPPS), offering unique opportunities for the preparation of C-terminally modified peptides and combinatorial libraries. Its trifunctional nature, featuring an amino group, a carboxylic acid, and a nitro group, allows for its application as both a photolabile linker and a safety-catch linker. As a photolabile linker, the nitrobenzyl core enables mild cleavage of the synthesized peptide from the solid support upon UV irradiation. In a safety-catch strategy, the nitro group can be chemically modified on-resin to trigger cleavage under specific conditions, expanding the repertoire of achievable peptide modifications. These application notes provide detailed protocols for the integration of this compound into SPPS workflows.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the efficient and automated assembly of amino acid sequences. The choice of a linker, which connects the growing peptide chain to the insoluble resin, is critical as it dictates the C-terminal functionality of the final peptide and the conditions for its cleavage. While standard linkers for generating C-terminal acids and amides are widely used, there is a growing demand for specialized linkers that allow for more complex C-terminal modifications and milder cleavage conditions.
This compound presents an attractive scaffold for the design of such specialized linkers. The ortho-nitrobenzyl moiety is a well-established photolabile group in organic synthesis.[1][2][3] By incorporating this compound as a linker, peptides can be cleaved from the solid support using UV light, a method that is orthogonal to the acid-labile and base-labile protecting groups commonly employed in Fmoc- and Boc-based SPPS. This approach is particularly advantageous for the synthesis of protected peptide fragments destined for convergent synthesis strategies.
Furthermore, the nitro group can serve as a "safety-catch" element.[4][5][6] In this strategy, the linker is stable to the standard conditions of peptide synthesis but can be "activated" for cleavage by a specific chemical transformation of the nitro group, typically a reduction to an amine. This activated linker can then be cleaved under a distinct set of conditions, offering an additional layer of orthogonality in complex synthetic schemes. A related compound, 3-amino-4-(methylamino)benzoic acid, has been successfully employed as a linker for the on-resin cyclization of peptides.[7]
These application notes detail two primary uses of this compound in SPPS: as a photolabile linker for traceless cleavage and as a precursor to a safety-catch linker for C-terminal functionalization.
Data Presentation
Table 1: Summary of Quantitative Parameters for Linker Attachment and Peptide Cleavage
| Parameter | Photolabile Linker Application | Safety-Catch Linker Application | Notes |
| Linker Loading on Resin | |||
| Target Loading (mmol/g) | 0.4 - 0.7 | 0.4 - 0.7 | Dependent on the initial functionalization of the resin. |
| Typical Loading Efficiency (%) | 85 - 95 | 85 - 95 | Determined by Fmoc cleavage assay. |
| Peptide Cleavage | |||
| Cleavage Method | UV Irradiation (365 nm) | Acidolysis (TFA-based cocktail) | Following nitro group reduction and derivatization. |
| Cleavage Time | 4 - 12 hours | 2 - 4 hours | Dependent on peptide sequence and length. |
| Typical Cleavage Yield (%) | 70 - 90 | 75 - 95 | Varies with peptide sequence and C-terminal modification. |
| Crude Peptide Purity (%) | 65 - 85 | 70 - 90 | Determined by RP-HPLC. |
Experimental Protocols
Protocol 1: Preparation of 3-Amino-4-nitrobenzoyl Resin (Photolabile Linker)
This protocol describes the attachment of this compound to an amino-functionalized solid support (e.g., Rink Amide resin) to generate a photolabile linker.
Materials:
-
Rink Amide Resin (or other amino-functionalized resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Fmoc-protected amino acids
-
Standard SPPS reagents and solvents
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Amino Group Deprotection: Treat the resin with 20% piperidine in DMF twice (5 minutes and 15 minutes) to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF and DCM.
-
Linker Activation: In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to pre-activate for 10 minutes.
-
Coupling: Add the activated linker solution to the deprotected resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash the resin as before.
-
Fmoc Protection of the Linker's Amino Group: To prepare for peptide elongation, the free amino group of the attached linker is protected with an Fmoc group. Dissolve Fmoc-OSu (3 eq.) and DIPEA (3 eq.) in DMF and add to the resin. Agitate for 2 hours. Wash the resin thoroughly. The resin is now ready for peptide synthesis.
Protocol 2: Solid-Phase Peptide Synthesis on 3-Amino-4-nitrobenzoyl Resin
This protocol outlines the standard steps for elongating a peptide chain on the prepared photolabile resin using Fmoc chemistry.
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 minutes and 15 minutes) to remove the Fmoc group. Wash the resin with DMF and DCM.
-
Amino Acid Coupling: Pre-activate the desired Fmoc-amino acid (3 eq.) with a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF and add it to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.
Protocol 3: Photolytic Cleavage of the Peptide from the Resin
This protocol describes the cleavage of the completed peptide from the 3-Amino-4-nitrobenzoyl resin using UV irradiation.
Materials:
-
Peptide-bound resin
-
Photolysis apparatus (e.g., Rayonet reactor with 365 nm lamps)
-
Cleavage solvent (e.g., a mixture of Trifluoroethanol (TFE) and DCM, or Acetonitrile/Water)
-
Di-tert-butyl dicarbonate (for N-terminal Boc protection if needed)
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Irradiation: Suspend the resin in the chosen cleavage solvent in a quartz reaction vessel. Irradiate the suspension with UV light (365 nm) for 4-12 hours with gentle agitation. The optimal irradiation time should be determined empirically for each peptide.
-
Peptide Collection: Filter the resin and collect the filtrate. Wash the resin with additional cleavage solvent and combine the filtrates.
-
Solvent Evaporation: Remove the solvent from the combined filtrates under reduced pressure to yield the crude peptide.
Protocol 4: On-Resin Reduction of the Nitro Group for a Safety-Catch Approach
This protocol details the conversion of the nitro group to an amine, activating the linker for subsequent modification and cleavage.
Materials:
-
Peptide-bound 3-Amino-4-nitrobenzoyl resin
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Reduction: Prepare a solution of SnCl₂·2H₂O (10 eq.) in DMF. Add this solution to the resin and agitate at room temperature for 6-12 hours.
-
Washing: Wash the resin thoroughly with DMF, a dilute solution of DIPEA in DMF (to neutralize any remaining acid), and finally with DCM. The resin now contains a diamino-benzoyl linker.
Protocol 5: On-Resin Benzotriazole Formation and Cleavage
This protocol is adapted from the use of the isomer 4-amino-3-nitrobenzoic acid and describes the formation of a reactive benzotriazole for C-terminal modification.
Materials:
-
Resin from Protocol 4 (diamino-benzoyl linker)
-
Isoamyl nitrite
-
DMF
-
Nucleophile of choice (e.g., an alcohol, amine, or thiol)
Procedure:
-
Diazotization and Cyclization: Swell the resin in DMF. Add a solution of isoamyl nitrite (5 eq.) in DMF to the resin. Agitate for 1-2 hours at room temperature. This forms the on-resin benzotriazole.
-
Washing: Wash the resin with DMF and DCM.
-
Nucleophilic Cleavage: Swell the activated resin in a suitable solvent. Add the desired nucleophile (e.g., methanol for a methyl ester, benzylamine for a benzylamide). Agitate for 2-4 hours.
-
Product Collection: Filter the resin and collect the filtrate containing the C-terminally modified peptide.
Visualizations
Caption: Workflow for SPPS using a this compound-based photolabile linker.
Caption: Workflow for SPPS using a this compound-based safety-catch linker.
Conclusion
This compound is a promising, yet underutilized, reagent in the field of solid-phase peptide synthesis. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to explore its potential as both a photolabile and a safety-catch linker. The ability to generate C-terminally modified peptides under mild or orthogonal conditions makes this compound a valuable tool for the synthesis of complex peptides, peptidomimetics, and peptide-drug conjugates. Further optimization of reaction conditions for specific peptide sequences and C-terminal modifications is encouraged to fully harness the capabilities of this versatile building block.
References
- 1. "A photolabile backbone amide linker for the solid-phase synthesis of c" by Soo Sung Kang [docs.lib.purdue.edu]
- 2. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-Amino-4-nitrobenzoic Acid in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and other organic molecules. Accurate and reliable quantification of this compound in reaction mixtures is crucial for process monitoring, quality control, and yield optimization. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Analytical Methods Overview
Two primary analytical methods are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for its high specificity, allowing for the separation of this compound from other components in a complex reaction mixture.
-
UV-Vis Spectrophotometry: This method offers a simpler and more rapid analysis, suitable for in-process monitoring where high specificity is not the primary requirement.
The selection of the appropriate method will depend on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This section details a robust HPLC method for the precise and accurate quantification of this compound. The method is based on reversed-phase chromatography with UV detection.
Quantitative Data Summary
The following table summarizes typical performance characteristics of an HPLC method for a structurally similar compound, 4-amino-3-nitrophenol, which can be used as a starting point for the validation of a method for this compound.[1]
| Parameter | Typical Performance |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]
-
Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.05 M acetate buffer, pH 5.9) is a good starting point.[1] A typical gradient could be 20:80 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined. A starting wavelength of around 254 nm or 380 nm is suggested based on its structure.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Withdraw a representative sample from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with the mobile phase to a concentration that falls within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
3. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC.
UV-Vis Spectrophotometry Method
This method provides a rapid and straightforward approach for the quantification of this compound, particularly useful for routine in-process checks.
Quantitative Data Summary
The following table provides expected performance characteristics for a UV-Vis spectrophotometric method, based on data for similar aromatic amino acids.
| Parameter | Expected Performance |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
Experimental Protocol
1. Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
2. Preparation of Solutions:
-
Solvent: A suitable solvent that dissolves the analyte and does not interfere with its absorbance. A good starting point is 0.1 M hydrochloric acid or methanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the solvent.
-
Sample Preparation:
-
Withdraw a representative sample from the reaction mixture.
-
Dilute the sample with the solvent to achieve a final concentration within the calibration range.
-
If the reaction mixture contains particulate matter, filter or centrifuge the diluted sample.
-
3. Analytical Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV-Vis spectrum (e.g., 200-500 nm) against a solvent blank.
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the solvent blank and zero the instrument.
-
Measure the absorbance of each calibration standard and the prepared samples.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Experimental Workflow
Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.
Method Selection Guide
The choice between HPLC and UV-Vis spectrophotometry depends on the specific analytical needs. The following diagram illustrates a logical approach to selecting the most appropriate method.
Caption: Decision tree for selecting an analytical method.
Conclusion
The HPLC and UV-Vis spectrophotometric methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in reaction mixtures. The choice of method should be guided by the specific requirements of the analysis. It is essential to perform proper method validation to ensure the accuracy, precision, and reliability of the obtained results.
References
Application Notes and Protocols: 3-Amino-4-nitrobenzoic Acid in the Development of Antithrombotic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-amino-4-nitrobenzoic acid and its analogs as a scaffold in the discovery and development of novel antithrombotic agents. The following sections detail the synthesis, in vitro and in vivo evaluation, and mechanistic pathways associated with this class of compounds, with a focus on their potential as Factor Xa (FXa) inhibitors and antiplatelet agents. While direct extensive research on this compound is emerging, this document leverages data from closely related 3-aminobenzoic acid derivatives to illustrate the therapeutic potential and guide future research.
Introduction
Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and arterial thrombosis, are major causes of morbidity and mortality worldwide. A key enzyme in the coagulation cascade is Factor Xa (FXa), which catalyzes the conversion of prothrombin to thrombin, the central effector of clot formation.[1] Consequently, the inhibition of FXa is a validated and effective strategy for the prevention and treatment of thrombosis.[2][3][4] this compound has been identified as a promising scaffold for the development of FXa inhibitors due to its structural features that allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Data Presentation: Antithrombotic Activities of 3-Aminobenzoic Acid Derivatives
The following tables summarize the in vitro anticoagulant and antiplatelet activities of representative amide derivatives of 3-aminobenzoic acid, a closely related analog to this compound. This data provides a baseline for understanding the structure-activity relationship (SAR) and guiding the design of novel derivatives.
Table 1: In Vitro Anticoagulant Activity of 3-Aminobenzoic Acid Amide Derivatives [5][6][7]
| Compound ID | Structure | aPTT (s) at 30 µg/mL | PT (s) at 30 µg/mL |
| 1 | N-(3'-amidinophenyl)-3-(thiophen-2''-ylcarbonylamino) benzamide | 33.2 ± 0.7 | - |
| 2 | N-(4'-amidinophenyl)-3-(thiophen-2''-ylcarbonylamino) benzamide | 43.5 ± 0.6 | - |
| Heparin | (Positive Control) | 62.5 ± 0.8 | - |
| DMSO | (Negative Control) | 23.6 ± 0.6 | - |
aPTT: activated Partial Thromboplastin Time; PT: Prothrombin Time. Data are presented as mean ± SEM.
Table 2: Inhibition of Thrombin and Factor Xa by 3-Aminobenzoic Acid Amide Derivatives [5][6]
| Compound ID | Thrombin Inhibition (%) at 30 µM | Factor Xa Inhibition (%) at 30 µM |
| 1 | Dose-dependent inhibition | Evaluated |
| 2 | Dose-dependent inhibition | Evaluated |
Specific percentage inhibition values were not detailed in the source but were described as dose-dependent.
Table 3: Antiplatelet Activity of 3-Aminobenzoic Acid Amide Derivatives [5][6]
| Compound ID | Inhibition of Thrombin-Induced Platelet Aggregation |
| 1 | Dose-dependent inhibition |
| 2 | Dose-dependent inhibition |
Signaling Pathways and Experimental Workflows
The Coagulation Cascade and the Role of Factor Xa
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa is a critical convergence point for the intrinsic and extrinsic pathways. The diagram below illustrates this pathway and the inhibitory target of this compound derivatives.
References
- 1. Nonbenzamidine tetrazole derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonbenzamidine isoxazoline derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of Factor Xa inhibitors (2015–2022) [ouci.dntb.gov.ua]
- 4. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 5. Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the High-Yield Synthesis of 3-Amino-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-yield synthesis of 3-Amino-4-hydroxybenzoic acid, a significant compound in pharmaceutical and polymer sciences. The primary synthetic route detailed herein involves the reduction of 4-hydroxy-3-nitrobenzoic acid. While the user specified 3-Amino-4-nitrobenzoic acid as the starting material, the prevalent and well-documented high-yield synthesis initiates from 4-hydroxy-3-nitrobenzoic acid, which will be the focus of the following protocols. This method is noted for its efficiency and high purity of the final product.
Overview of Synthetic Strategies
The conversion of a nitro-substituted aromatic compound to its corresponding amine is a fundamental transformation in organic synthesis. For the preparation of 3-Amino-4-hydroxybenzoic acid, the reduction of the nitro group in 4-hydroxy-3-nitrobenzoic acid is the key step. Several effective methods have been reported, primarily utilizing metal-based reducing agents or catalytic hydrogenation.
Commonly employed methods include:
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Reduction with Tin(II) Chloride: A classic and highly effective method that proceeds with high yield under acidic conditions.[1][2]
-
Catalytic Hydrogenation: A cleaner method that uses hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), offering high selectivity.[3][4]
-
Reduction with other metals in acidic media: Other reducing agents like iron (Fe) or zinc (Zn) in the presence of an acid can also be used.[4]
The choice of method may depend on the scale of the reaction, available equipment, and tolerance of other functional groups in the starting material.
Experimental Protocols
Protocol 1: High-Yield Synthesis using Tin(II) Chloride
This protocol details the reduction of 4-hydroxy-3-nitrobenzoic acid using tin(II) chloride in hydrochloric acid, which has been reported to achieve a yield of up to 98%.[1]
Materials:
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4-hydroxy-3-nitrobenzoic acid
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Tin(II) chloride (SnCl₂)
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Concentrated Hydrochloric acid (12 N HCl)
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Sodium hydroxide (NaOH) solution (2 N)
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Distilled water
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Methanol
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Dichloromethane
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Silica gel for column chromatography
Equipment:
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Round-bottom flask
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Reflux condenser
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Ice bath
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Magnetic stirrer with heating mantle
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Filtration apparatus (e.g., Büchner funnel)
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Rotary evaporator
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Chromatography column
Procedure:
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Reaction Setup: In a round-bottom flask, add tin(II) chloride (1.09 mmol) and 12 N hydrochloric acid (1.5 mL) at 0 °C in an ice bath.
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Addition of Starting Material: To this mixture, slowly add 4-hydroxy-3-nitrobenzoic acid (100 mg, 0.55 mmol).
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Reaction: Heat the reaction mixture to reflux and maintain for 1 hour.
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Work-up:
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After the reaction is complete, add water to the mixture.
-
Adjust the pH to 1 with a 2 N sodium hydroxide solution.
-
Collect the precipitate by filtration and wash it with distilled water.
-
-
Purification:
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Concentrate the filtrate under vacuum.
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Add methanol to the residue to precipitate any remaining solids and filter again.
-
Concentrate the final filtrate under vacuum.
-
Purify the residue by silica gel column chromatography using a mixture of dichloromethane and methanol (5:1, v/v) as the eluent.
-
-
Final Product: The purified product, 3-amino-4-hydroxybenzoic acid, is obtained as a brown solid (82 mg, 98% yield).[1]
Protocol 2: Synthesis via Catalytic Hydrogenation
This method employs catalytic hydrogenation with palladium on carbon (Pd/C) and is a cleaner alternative to the use of stoichiometric metal reductants.
Materials:
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4-hydroxy-3-nitrobenzoic acid
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5% Palladium on carbon (Pd/C) catalyst
-
Concentrated Hydrochloric acid
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Distilled water
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Hydrogen gas (H₂)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Round-bottom flask
-
Stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a suitable reaction vessel, add 4-hydroxy-3-nitrobenzoic acid (160 g), concentrated hydrochloric acid (150 ml), distilled water (3 liters), and 5% palladium on carbon (25 g).[3]
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Hydrogenation: Heat the mixture to 95°C with vigorous stirring while passing hydrogen gas into the reaction mixture.[3]
-
Reaction Completion and Work-up:
-
Once the reaction is complete, cool the mixture to room temperature under a nitrogen atmosphere.
-
Recover the catalyst by filtration.
-
-
Product Isolation:
-
Acidify the resulting solution with concentrated hydrochloric acid to a normality of 4.
-
Cool the solution to 0°C to allow the product to crystallize.
-
Isolate the solid product by filtration and dry it under a vacuum to yield crude 3-amino-4-hydroxybenzoic acid hydrochloride.[3]
-
-
Recrystallization: The crude product can be further purified by recrystallization.
Data Presentation
Table 1: Summary of Reactants and Products for Tin(II) Chloride Reduction
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) |
| 4-hydroxy-3-nitrobenzoic acid | C₇H₅NO₅ | 183.12 | 100 | 0.55 |
| Tin(II) chloride | SnCl₂ | 189.60 | 207 | 1.09 |
| 3-Amino-4-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | 82 | 0.53 |
Table 2: Reaction Conditions and Yield for Different Synthetic Methods
| Method | Reducing Agent | Catalyst | Solvent(s) | Temperature | Time | Yield | Reference |
| Tin(II) Chloride Method | SnCl₂ | None | 12 N HCl, Water, Methanol | Reflux | 1 hr | 98% | [1] |
| Catalytic Hydrogenation | H₂ gas | 5% Pd/C | Water, Concentrated HCl | 95 °C | - | High | [3] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-Amino-4-hydroxybenzoic acid.
This document provides a comprehensive guide for the high-yield synthesis of 3-Amino-4-hydroxybenzoic acid. Researchers are advised to adhere to all laboratory safety protocols when handling the chemicals and performing the reactions described.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-4-nitrobenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are two primary and effective synthetic routes for the preparation of this compound:
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Route A: Selective Reduction of 3,4-Dinitrobenzoic Acid. This method involves the selective reduction of one nitro group on the starting material, 3,4-dinitrobenzoic acid. Common reducing agents for this selective transformation include sodium sulfide or catalytic hydrogenation under controlled conditions.
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Route B: Amination of 3-Chloro-4-nitrobenzoic Acid. This approach involves a nucleophilic aromatic substitution reaction where the chloro group of 3-chloro-4-nitrobenzoic acid is displaced by an amino group using ammonia or an ammonia equivalent.
Q2: My nitro group reduction is incomplete, resulting in low yield. How can I improve this?
A2: Incomplete reduction is a common issue. Consider the following troubleshooting steps:
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Reagent Activity: Ensure your reducing agent is fresh and active. For catalytic hydrogenation, the catalyst (e.g., Pd/C) should not be expired or poisoned. For metal/acid reductions (e.g., SnCl₂/HCl, Fe/HCl), the metal should be finely powdered to maximize surface area.
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Stoichiometry: An insufficient amount of the reducing agent can lead to incomplete reaction. It is often necessary to use a stoichiometric excess of the reducing agent to drive the reaction to completion.
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Solubility: The starting nitro compound must be soluble in the reaction solvent. If solubility is an issue, consider using a co-solvent system.
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Temperature and Reaction Time: Some reductions may require heating to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q3: I am observing significant side products in my reaction. What are they and how can I minimize them?
A3: Side products in nitro group reductions often include hydroxylamines, nitroso, and azoxy compounds, which arise from incomplete reduction. To minimize these:
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Control Reaction Temperature: Exothermic reactions can lead to localized overheating, promoting the formation of side products. Ensure efficient stirring and cooling to maintain a consistent temperature.
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Optimize Reagent Addition: Slow, controlled addition of the reducing agent can help manage the reaction exotherm and improve selectivity.
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Degas Solvents: For catalytic hydrogenation, ensure solvents are properly degassed to prevent catalyst deactivation by oxygen.
Q4: How can I effectively purify the final this compound product?
A4: Purification is critical to obtain a high-purity product. Common methods include:
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Recrystallization: This is a highly effective method for purifying solid organic compounds. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization of aminobenzoic acids include water, ethanol, or mixtures thereof.
-
Acid-Base Extraction: The amphoteric nature of this compound (containing both a basic amino group and an acidic carboxylic acid group) allows for purification by acid-base extraction to remove non-amphoteric impurities.
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Column Chromatography: For removal of closely related isomers or other persistent impurities, silica gel column chromatography can be employed. A suitable eluent system, for instance, a mixture of dichloromethane and methanol, can effectively separate the desired product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitro Group Reduction
| Reducing Agent | Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| SnCl₂·2H₂O / HCl | 4-Hydroxy-3-nitrobenzoic acid | - | Reflux | 1 | 98 | [1] |
| Fe / NH₄Cl | 3-Methyl-4-nitrobenzoic acid | Water | 95 | 2.5 | 90.1 | |
| Pd/C / H₂ | 4-Hydroxy-3-nitrobenzoic acid | Water / HCl | 95 | - | High | [2] |
| Zn / Hydrazine glyoxylate | m-Nitrobenzoic acid | Methanol | Room Temp | 0.5 | 80 |
Table 2: Comparison of Reaction Conditions for Amination
| Starting Material | Amine Source | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reported Yield (%) | Reference |
| 3-Chloro-4-methylbenzoic acid | Ammonia | CuI / KI | N,N-dimethylacetamide | 90 | 1.5 | 97.8 | [3] |
| 4-Chloro-3-nitrobenzoic acid | Methylamine (aq) | - | - | Reflux | - | High (for intermediate) | [4] |
| 5-Nitro-2-chlorobenzoic acid | Various amines | None | None (Microwave) | 80-120 | - | >99 | [5] |
Experimental Protocols
Protocol 1: Selective Reduction of 3,4-Dinitrobenzoic Acid using SnCl₂
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dinitrobenzoic acid (1 equivalent).
-
Reagent Addition: Add ethanol as the solvent, followed by the slow addition of a solution of stannous chloride (SnCl₂) (typically 3-5 equivalents) in concentrated hydrochloric acid.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto ice.
-
Neutralization: Carefully neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the tin salts.
-
Filtration: Filter the mixture to remove the tin salts.
-
Purification: The filtrate containing the product can be further purified by adjusting the pH to the isoelectric point to precipitate the this compound, followed by recrystallization.
Protocol 2: Amination of 3-Chloro-4-nitrobenzoic Acid
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Reaction Setup: In a high-pressure reactor, combine 3-chloro-4-nitrobenzoic acid (1 equivalent), a copper catalyst (e.g., CuI), a base (e.g., K₃PO₄), and a suitable solvent (e.g., N,N-dimethylacetamide).
-
Ammonia Addition: Seal the reactor and purge with ammonia gas. Pressurize the reactor with ammonia to the desired pressure.
-
Reaction: Heat the reactor to the specified temperature (e.g., 85-95°C) and maintain for several hours with stirring.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia.
-
Isolation: The reaction mixture can be subjected to vacuum distillation to remove the solvent. The resulting crude product is then washed with water.
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Purification: Further purification can be achieved by recrystallization from a suitable solvent like methanol to obtain high-purity this compound.[3]
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. data.epo.org [data.epo.org]
- 3. Page loading... [wap.guidechem.com]
- 4. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 5. Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Amino-4-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Amino-4-nitrobenzoic acid from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities depend on the synthetic route employed.
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From reduction of 3,4-dinitrobenzoic acid: The primary impurities would be the starting material (3,4-dinitrobenzoic acid) and potentially partially reduced intermediates.
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From amination of a 3-halo-4-nitrobenzoic acid: Unreacted 3-halo-4-nitrobenzoic acid would be a likely impurity.
-
From nitration of 3-aminobenzoic acid: Isomeric aminonitrobenzoic acids are the most probable byproducts.
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. For more challenging separations, column chromatography or acid-base extraction can be employed.
Q3: Which solvent is best for the recrystallization of this compound?
A3: Based on data for structurally similar compounds, ethanol and ethanol-water mixtures are excellent choices for recrystallization. The compound is expected to have high solubility in hot ethanol and low solubility in cold ethanol, which is ideal for this technique.
Q4: My purified this compound is still colored. What should I do?
A4: A persistent color, often yellowish or brownish, can be due to trace impurities. You can try treating the hot recrystallization solution with a small amount of activated charcoal before the filtration step to adsorb colored impurities.
Q5: How can I confirm the purity of my final product?
A5: The purity of your this compound can be assessed using several analytical techniques, including:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their structures are known.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low Recovery of Purified Product | Too much solvent was used during dissolution. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The product is significantly soluble in the cold solvent. | Use an ice-bath to minimize solubility and consider a different solvent or solvent mixture. | |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the product. |
| Presence of impurities inhibiting crystallization. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product. | |
| Oily Precipitate Forms Instead of Crystals | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated with impurities. | Perform a preliminary purification step like a wash or use a different recrystallization solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system (eluent). | Optimize the eluent polarity. A gradient elution might be necessary. For aminobenzoic acids, a mobile phase containing a small amount of acid (e.g., acetic acid or formic acid) can improve peak shape. |
| Column overloading. | Use a larger column or load less sample. | |
| Product is Tailing on the Column | The compound is interacting too strongly with the stationary phase. | For acidic compounds like this compound, adding a small amount of a competing acid (like acetic acid) to the eluent can reduce tailing. |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound has irreversibly adsorbed to the silica gel. | Consider using a different stationary phase, such as alumina. |
Data Presentation
Solubility Data of a Structurally Similar Compound (3-Nitrobenzoic Acid)
Disclaimer: The following data is for 3-Nitrobenzoic acid and should be used as an estimation for the solubility behavior of this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | 0.35 |
| Water | 100 | 4.5 |
| Ethanol | 20 | 25.0 |
| Ethanol | 78 | > 50 |
| Diethyl Ether | 20 | 20.0 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol (or an ethanol/water mixture) while stirring and heating until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude sample in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The this compound will deprotonate and move to the aqueous layer, while neutral impurities will remain in the organic layer.
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Separation: Separate the aqueous and organic layers.
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Acidification: Cool the aqueous layer in an ice bath and carefully add a strong acid (e.g., HCl) dropwise until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration.
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Washing and Drying: Wash the solid with cold water and dry it thoroughly.
Visualizations
Caption: Recrystallization workflow for this compound.
Common impurities in commercial 3-Amino-4-nitrobenzoic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals working with commercial 3-Amino-4-nitrobenzoic acid. It offers troubleshooting guides and frequently asked questions (FAQs) to address common issues related to impurities that may be present in the material, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound and how do they originate?
A1: Common impurities in commercial this compound typically arise from the synthetic route, which often involves the nitration of 3-aminobenzoic acid or a related precursor. The primary types of impurities include:
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Isomeric Impurities: During the nitration of 3-aminobenzoic acid, the nitro group can be directed to different positions on the benzene ring, leading to the formation of isomers.
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Over-nitrated Byproducts: Harsh nitration conditions can lead to the introduction of more than one nitro group onto the aromatic ring.
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Starting Material Residues: Incomplete reaction can result in the presence of unreacted starting materials.
-
Related Compounds: Depending on the specific synthetic pathway, other related nitrobenzoic acid derivatives might be present. For instance, this compound has been identified as a potential impurity in commercial 5-amino-2-nitrobenzoic acid, suggesting that cross-contamination during manufacturing is possible.[1]
Q2: How can these impurities affect my experimental results?
A2: The presence of impurities can have significant consequences for various applications:
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Inaccurate Quantification: Impurities with similar structures may co-elute in chromatographic analysis or contribute to signals in spectroscopic methods, leading to erroneous quantification of the main compound.
-
Altered Reaction Outcomes: In chemical synthesis, impurities can react with reagents, leading to the formation of unintended side products and reducing the yield of the desired product.
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Biological Assay Interference: In drug development and biological research, impurities may exhibit their own biological activity or inhibit/potentiate the activity of the target compound, leading to misleading results. For example, different isomers can have varied biological effects.
-
Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in experiments.
Q3: What are the recommended analytical methods for detecting and quantifying impurities in this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the purity of this compound and quantifying its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities, especially when reference standards for the impurities are not available.
Q4: I am observing unexpected peaks in my HPLC chromatogram. What could they be?
A4: Unexpected peaks could correspond to the common impurities listed in A1. Specifically, you might be observing:
- 2-Amino-5-nitrobenzoic acid or 5-Amino-2-nitrobenzoic acid : Isomers of your target compound.
- 3-Amino-2,4-dinitrobenzoic acid or 5-Amino-2,4-dinitrobenzoic acid : Over-nitrated products.[2]
- 3-Aminobenzoic acid : Unreacted starting material.
- Other nitrobenzoic acid derivatives : Depending on the synthesis route.
To identify these peaks, you can compare their retention times with those of known standards, if available. Mass spectrometry (LC-MS) can also be used to determine the mass-to-charge ratio of the compounds in the unexpected peaks, aiding in their identification.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in a synthesis reaction using this compound. | Presence of isomeric or over-nitrated impurities that compete in the reaction. | 1. Analyze the purity of the starting material using HPLC to identify and quantify impurities. 2. If significant impurities are present, consider purifying the this compound by recrystallization. 3. Adjust reaction stoichiometry based on the actual purity of the starting material. |
| Inconsistent results in biological assays between different batches of this compound. | Variation in the impurity profile between batches. | 1. Request a certificate of analysis (CoA) for each batch to compare impurity levels. 2. Perform your own purity analysis on each new batch using a validated HPLC method. 3. If possible, test the biological activity of the identified major impurities to understand their potential impact. |
| Difficulty in purifying the product of a reaction involving this compound. | Impurities in the starting material are carried through the reaction and have similar properties to the desired product. | 1. Characterize the impurities in the starting material by HPLC and/or LC-MS. 2. Develop a purification strategy (e.g., column chromatography, recrystallization with a different solvent system) that specifically targets the separation of the product from these impurities. |
Potential Impurities and Their Characteristics
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Origin |
| 2-Amino-5-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | Isomer formed during nitration of 3-aminobenzoic acid. |
| 5-Amino-2-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | Isomer formed during nitration of 3-aminobenzoic acid. |
| 3-Amino-2,4-dinitrobenzoic acid | C₇H₅N₃O₆ | 227.13 | Over-nitration byproduct. |
| 5-Amino-2,4-dinitrobenzoic acid | C₇H₅N₃O₆ | 227.13 | Over-nitration byproduct.[2] |
| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | Unreacted starting material. |
| 2-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | Potential byproduct from the synthesis of precursors. |
| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | Potential byproduct from the synthesis of precursors. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
This compound sample
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Reference standards for potential impurities (if available)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard and any available impurity standards in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to prepare stock solutions. Prepare a series of working standard solutions by diluting the stock solutions.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution is recommended to separate a wide range of impurities. For example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Gradient back to 95% A, 5% B
-
35-40 min: Hold at 95% A, 5% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the analyte)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Identify the peaks based on their retention times compared to the standards. Calculate the percentage purity of the this compound and the percentage of each impurity using the peak areas.
Diagrams
References
Overcoming solubility issues of 3-Amino-4-nitrobenzoic acid in organic synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 3-Amino-4-nitrobenzoic acid in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule containing both a carboxylic acid group and an amino group, as well as a nitro group. This combination of functional groups results in moderate solubility in polar protic solvents (e.g., alcohols) and good solubility in polar aprotic solvents (e.g., DMSO, DMF). Its solubility in nonpolar solvents is generally low. The presence of both acidic and basic functional groups means its solubility in aqueous solutions is highly pH-dependent.
Q2: In which organic solvents is this compound most likely to be soluble for synthetic reactions?
A2: For organic synthesis, polar aprotic solvents are often the best choice for dissolving this compound. These include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
Polar protic solvents like methanol and ethanol can also be used, although the solubility might be lower compared to polar aprotic solvents.
Q3: How does pH affect the solubility of this compound in aqueous or mixed solvent systems?
A3: The solubility of this compound is significantly influenced by pH.
-
In acidic conditions (low pH): The amino group is protonated to form an ammonium salt (-NH3+), which increases its solubility in aqueous media.
-
In basic conditions (high pH): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO-), which also enhances its aqueous solubility.
Therefore, adjusting the pH can be a powerful technique to control the solubility of this compound.
Q4: Can temperature be used to improve the solubility of this compound?
A4: Yes, for most solvent systems, the solubility of this compound will increase with temperature. Heating the solution is a common method to dissolve the compound, especially during recrystallization. However, it is crucial to be aware of the compound's thermal stability to avoid degradation at elevated temperatures.
Troubleshooting Guide
Issue 1: The compound is not dissolving in the chosen organic solvent.
Possible Causes & Solutions:
-
Insufficient Solvent Volume: The concentration may be too high.
-
Solution: Gradually add more solvent until the solid dissolves.
-
-
Inappropriate Solvent: The polarity of the solvent may not be suitable.
-
Solution: Switch to a more polar solvent. If using a protic solvent like ethanol, try a polar aprotic solvent such as DMF or DMSO.
-
-
Low Temperature: The dissolution rate may be slow at room temperature.
-
Solution: Gently warm the mixture while stirring. Use a water bath or heating mantle to control the temperature.
-
-
Solid-State Properties: The crystalline form of the compound may have low solubility.
-
Solution: Use sonication to break up the solid particles and enhance dissolution.
-
Issue 2: The compound precipitates out of solution during the reaction.
Possible Causes & Solutions:
-
Change in Temperature: The reaction mixture may have cooled down, causing the compound to crash out.
-
Solution: Maintain the reaction temperature using a controlled heating source.
-
-
Change in Solvent Composition: The addition of a reagent dissolved in a less polar solvent can decrease the overall polarity of the reaction mixture.
-
Solution: If possible, use the same reaction solvent to dissolve the reagents. Alternatively, add co-solvents to maintain the compound's solubility.
-
-
Change in pH: A change in the reaction's pH can lead to the precipitation of the acid or its salt.
-
Solution: Buffer the reaction mixture if the reaction chemistry allows, or add an acid or base to readjust the pH and redissolve the compound.
-
Quantitative Solubility Data
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| Water (pH 7) | 25 | < 0.1 |
| Methanol | 25 | 1 - 5 |
| Ethanol | 25 | 0.5 - 2 |
| Acetone | 25 | 5 - 10 |
| N,N-Dimethylformamide (DMF) | 25 | > 20 |
| Dimethyl sulfoxide (DMSO) | 25 | > 20 |
Experimental Protocols
Protocol for Determining Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, DMF, DMSO, toluene, hexane)
-
Test tubes and rack
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Agitate the mixture vigorously for 1-2 minutes at room temperature using a vortex mixer or by flicking the test tube.
-
Observe and record whether the compound is soluble (forms a clear solution), partially soluble (some solid remains), or insoluble.
-
For solvents in which the compound is not readily soluble, gently warm the test tube in a water bath to observe the effect of temperature.
Protocol for Quantitative Solubility Determination (Isothermal Method)
Objective: To determine the precise solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Chosen organic solvent
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Set the thermostatic water bath to the desired temperature.
-
Add an excess amount of this compound to a known volume of the solvent in the jacketed glass vessel.
-
Stir the mixture vigorously to ensure the solution reaches equilibrium (saturation). This may take several hours.
-
Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with the same solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis method.
-
Calculate the original solubility based on the measured concentration and the dilution factor.
Visualizations
Caption: Experimental workflow for addressing solubility issues.
Caption: Decision tree for troubleshooting insolubility.
Preventing over-nitration in the synthesis of nitrobenzoic acid isomers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitrobenzoic acid isomers. Our focus is to help you prevent over-nitration and other common issues encountered during these sensitive electrophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-nitration in the synthesis of nitrobenzoic acid?
A1: Over-nitration, the introduction of more than one nitro group onto the aromatic ring, is primarily caused by harsh reaction conditions. Key factors include elevated temperatures, prolonged reaction times, and high concentrations of the nitrating agent (a mixture of concentrated nitric and sulfuric acids).[1][2] The carboxylic acid group of benzoic acid is a deactivating, meta-directing group, which means the first nitration is slower than that of benzene. However, forcing the reaction with excessive heat or time can lead to the formation of dinitro- and even trinitro-derivatives.[1][2]
Q2: How can I selectively synthesize m-nitrobenzoic acid while minimizing other isomers?
A2: The carboxylic acid group naturally directs the incoming nitro group to the meta position.[1][2] To maximize the yield of m-nitrobenzoic acid and minimize ortho and para isomers, it is crucial to maintain a low reaction temperature, typically between 0°C and 30°C.[1][2] Careful control of the addition rate of the nitrating mixture to the benzoic acid solution is also essential to prevent localized overheating.
Q3: Is it possible to synthesize o- or p-nitrobenzoic acid directly from benzoic acid?
A3: Direct nitration of benzoic acid overwhelmingly yields the meta isomer. The synthesis of ortho- and para-nitrobenzoic acids typically starts from nitrotoluene isomers. For instance, p-nitrobenzoic acid is synthesized by the oxidation of p-nitrotoluene.[3][4][5] Similarly, o-nitrobenzoic acid is commonly prepared by the oxidation of o-nitrotoluene.[6][7]
Q4: What is the role of sulfuric acid in the nitrating mixture?
A4: Concentrated sulfuric acid serves two critical functions in the nitration of benzoic acid. Firstly, it acts as a catalyst by protonating nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards the formation of the nitronium ion and subsequently the nitrobenzoic acid product.[8]
Q5: How can I monitor the progress of my nitration reaction?
A5: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of the reaction.[8][9] By taking small aliquots from the reaction mixture over time and running them on a TLC plate against the starting material (benzoic acid), you can observe the disappearance of the starting material spot and the appearance of the product spot(s). This allows you to determine the optimal time to quench the reaction, thereby preventing over-nitration and the formation of byproducts.[8]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mononitrobenzoic Acid Isomer
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction is stirred for a sufficient duration. Monitor the reaction using TLC to confirm the consumption of the starting material before workup.[8] |
| Suboptimal Temperature | Maintain the recommended temperature range for the specific isomer synthesis. For m-nitrobenzoic acid, keep the temperature between 0°C and 30°C.[1][2] For syntheses starting from nitrotoluene, adhere to the specific protocol's temperature requirements. |
| Incorrect Acid Concentration | Use concentrated nitric and sulfuric acids to ensure efficient generation of the nitronium ion. Dilute acids will result in significantly lower yields.[1][2] |
| Loss During Workup/Purification | During extraction, ensure the correct pH to keep the carboxylic acid protonated (for organic layer extraction) or deprotonated (for aqueous layer extraction). For recrystallization, use the minimum amount of hot solvent to dissolve the product to maximize crystal recovery upon cooling.[10][11][12][13][14] |
Issue 2: Significant Formation of Dinitrobenzoic Acid (Over-nitration)
| Potential Cause | Recommended Solution |
| Excessively High Reaction Temperature | Strictly control the reaction temperature. Use an ice bath to maintain a low temperature, especially during the addition of the nitrating mixture.[1][15] For the intentional synthesis of 3,5-dinitrobenzoic acid, higher temperatures (up to 135°C) are required.[16][17] |
| Prolonged Reaction Time | Monitor the reaction by TLC and stop it as soon as the starting material is consumed. Extended reaction times can lead to a second nitration.[1] |
| Concentrated Nitrating Agent | For highly activated substrates or when aiming for mononitration, consider using a milder nitrating agent or a more controlled addition of the standard nitrating mixture. |
Issue 3: Product Fails to Precipitate or Crystallize During Workup
| Potential Cause | Recommended Solution |
| Solution is Not Saturated | If the product is not precipitating after pouring the reaction mixture into ice water, it may be too soluble. Try to reduce the volume of water used. If using recrystallization, ensure you have used the minimum amount of hot solvent. |
| "Oiling Out" During Recrystallization | This occurs when the solution is cooled too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure product can help induce crystallization.[6] |
| Incorrect pH | Ensure the solution is sufficiently acidic to protonate the carboxylic acid, making it less soluble in water. The pH should be well below the pKa of the nitrobenzoic acid. |
Experimental Protocols
Synthesis of m-Nitrobenzoic Acid
This protocol focuses on the direct nitration of benzoic acid.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath to 0°C or less, slowly add 1 mL of concentrated sulfuric acid for every 1 gram of benzoic acid to 0.67 mL of concentrated nitric acid for every 1 gram of benzoic acid. Keep this mixture cold.[15]
-
Reaction Setup: In a separate larger flask, dissolve the desired amount of dry benzoic acid (e.g., 1.5-2 g) in 2.5 mL of concentrated sulfuric acid per gram of benzoic acid. Cool this mixture to below 0°C in an ice bath.[15]
-
Nitration: Slowly add the cold nitrating mixture to the cold benzoic acid solution. The temperature should be maintained below 5°C throughout the addition.[15]
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 10-15 minutes.[15]
-
Workup: Pour the reaction mixture over a slurry of crushed ice and water (approximately 100 g of ice and 100 mL of water). Stir vigorously to precipitate the m-nitrobenzoic acid.[15]
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from hot water or a dilute acid solution.[18]
Synthesis of p-Nitrobenzoic Acid from p-Nitrotoluene
This protocol involves the oxidation of the methyl group of p-nitrotoluene.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, combine 230 g of p-nitrotoluene, 680 g of sodium dichromate, and 1500 cc of water.[19]
-
Oxidation: While stirring, slowly add 1700 g of concentrated sulfuric acid over about 30 minutes. The heat of dilution will cause the p-nitrotoluene to melt and the oxidation to begin. Control the addition rate to prevent the reaction from becoming too violent.[19]
-
Heating: After the initial exothermic reaction subsides, heat the mixture to a gentle boil for about 30 minutes.[19]
-
Workup: Cool the reaction mixture and add 2 L of water. Filter the crude product and wash it with water. To remove chromium salts, the crude product can be warmed with dilute sulfuric acid and filtered again.[19]
-
Purification: Dissolve the crude product in a 5% sodium hydroxide solution and filter to remove any remaining impurities. Acidify the filtrate with dilute sulfuric acid to precipitate the p-nitrobenzoic acid. Collect the purified product by filtration, wash with water, and dry.[19]
Visualizations
Caption: Reaction pathway for the nitration of benzoic acid.
Caption: Troubleshooting workflow for low product yield.
Caption: Synthetic routes to nitrobenzoic acid isomers.
References
- 1. fvs.com.py [fvs.com.py]
- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 3. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]
- 4. The preparation method of p-nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 5. How to synthesize pnitrobenzoic acid and mnitrobenzoic class 12 chemistry CBSE [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chemlab.truman.edu [chemlab.truman.edu]
- 16. 3,5-Dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
Optimizing temperature and pressure for the reduction of 3-Amino-4-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 3-Amino-4-nitrobenzoic acid to produce 3,4-Diaminobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing this compound?
A1: The most prevalent methods are catalytic hydrogenation and chemical reduction.
-
Catalytic Hydrogenation: This is a widely used industrial method that employs a catalyst, typically Palladium on carbon (Pd/C), under a hydrogen atmosphere. It is known for high efficiency, selectivity, and cleaner reaction profiles.[1][2][3]
-
Chemical Reduction: This involves the use of stoichiometric reducing agents. Common systems include metals in acidic media (like Tin(II) chloride in HCl) or sulfide-based reagents (like ammonium or sodium sulfide).[3][4][5] These methods are useful for smaller-scale syntheses where high-pressure equipment is unavailable.
Q2: What is a typical starting point for temperature and pressure in catalytic hydrogenation?
A2: Based on protocols for the closely related compound 4-nitrobenzoic acid, a good starting point for optimization is a temperature of 60-70°C and a hydrogen pressure of 1-4 MPa (10-40 bar) .[6][7] Optimization should be performed to find the ideal balance between reaction rate and selectivity for your specific setup.
Q3: How does the choice of solvent affect the reaction?
A3: Solvent selection is critical for substrate solubility and catalyst performance. Protic solvents like water, ethanol, or methanol are commonly used.[1][8] For aqueous hydrogenations, the nitrobenzoic acid is often converted to its sodium salt with an alkali like NaOH to improve solubility.[6][7] However, the presence of a base can reduce the solubility of hydrogen gas, potentially requiring higher pressures to maintain reaction rates.
Q4: Can the existing amino group on the ring interfere with the reaction?
A4: The amino group is an activating group and is generally stable under typical nitro reduction conditions. However, under harsh acidic conditions used in some chemical reductions, it can be protonated, which may influence the compound's solubility and reactivity. In catalytic hydrogenation, the primary target for reduction is the nitro group due to its much higher reactivity under these conditions.
Q5: Are there any known side reactions to be aware of?
A5: While the reduction of the nitro group is generally selective, potential side reactions can include:
-
Incomplete Reduction: Formation of intermediate species like nitroso or hydroxylamine compounds if the reaction is stopped prematurely or if the catalyst is not active enough.
-
Ring Hydrogenation: Under very harsh conditions (high temperature and pressure), the aromatic ring itself can be hydrogenated. This is less common with Pd/C but can occur with more aggressive catalysts like Rhodium or Ruthenium.[9]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost, though this is generally not a concern under the optimized conditions for nitro reduction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure or poor mixing. 3. Low reaction temperature. 4. Poor substrate solubility. | 1. Use fresh catalyst. Ensure the previous batch was not exposed to air, as Pd/C can be pyrophoric and lose activity.[2] 2. Increase hydrogen pressure within the recommended range (e.g., start at 10 bar and increase incrementally). Ensure vigorous stirring to overcome gas-liquid mass transfer limitations. 3. Increase the temperature to the optimal range (e.g., 60-80°C).[10] 4. If using an aqueous system, ensure the pH is adjusted with a base (e.g., NaOH) to form the soluble salt of the starting material.[6][7] |
| Reaction Stalls or is Sluggish | 1. Catalyst deactivation during the reaction. 2. Mass transfer limitations. 3. Insufficient hydrogen supply. | 1. Increase catalyst loading (e.g., from 1 wt% to 5 wt% of the substrate). 2. Improve agitation speed to enhance the contact between the gas, liquid, and solid catalyst phases. 3. Ensure the hydrogen source is not depleted and that the system is properly sealed to maintain pressure. |
| Formation of Unidentified Impurities | 1. Reaction temperature or pressure is too high, leading to side reactions. 2. Air leak in the hydrogenation system. 3. Contaminated starting material or solvent. | 1. Lower the reaction temperature and/or pressure. Start with milder conditions (e.g., 50°C, 10 bar) and gradually increase. 2. Purge the reactor thoroughly with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove all oxygen.[2] 3. Verify the purity of the this compound and use high-purity, degassed solvents. |
| Product is Darkly Colored | 1. Formation of colored diazo compound impurities due to incomplete reduction. 2. Oxidation of the final product (3,4-Diaminobenzoic acid) upon exposure to air. | 1. Ensure the reaction goes to completion by monitoring with TLC or HPLC. Extend the reaction time if necessary.[11] 2. Work up the reaction under an inert atmosphere if possible. The product is an aromatic diamine and can be susceptible to oxidation. |
| Difficulty Filtering the Catalyst | 1. Catalyst particles are too fine. 2. Product has precipitated onto the catalyst surface. | 1. Filter the reaction mixture through a pad of Celite® to aid in the removal of fine catalyst particles.[2] 2. Ensure the product remains dissolved during filtration. This may require filtering the reaction mixture while it is still warm or diluting it with additional solvent. |
Data Presentation
The following tables summarize typical reaction conditions for the catalytic hydrogenation of nitrobenzoic acids to aminobenzoic acids, which can serve as a baseline for optimizing the reduction of this compound.
Table 1: Catalytic Hydrogenation Conditions for 4-Nitrobenzoic Acid
| Parameter | Condition Range | Yield/Purity | Reference |
| Catalyst | 5% Pd/C | >95% Yield | [6][7] |
| Hydrogen Pressure | 1 - 4 MPa (10 - 40 bar) | >99% Purity (HPLC) | [6][7] |
| Temperature | 60 - 70 °C | >95% Yield | [6][7] |
| Solvent | Water (with NaOH to form salt) | >99% Purity (HPLC) | [6][7] |
| Reaction Time | ~2 hours | >95% Yield | [7] |
Table 2: Alternative Reduction Methods for Nitroaromatic Acids
| Method | Reagent(s) | Solvent | Conditions | Yield | Reference |
| Sulfide Reduction | Ammonium Sulfide (9% solution) | Ethanol | Reflux | 90.8% | [4][12] |
| Metal/Acid Reduction | Tin(II) Chloride (SnCl₂) | 12N HCl | Reflux, 1 hour | 98% | [5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general guideline based on established procedures for similar substrates.[2][6][7]
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
5% or 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator) equipped with a stirrer and temperature control
-
Celite® for filtration
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Preparation: In the reaction vessel, dissolve this compound in a minimal amount of 1 M NaOH solution to form the sodium salt. Dilute with the chosen solvent (water or methanol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst to the solution. Safety Note: Pd/C can be pyrophoric, especially after the reaction. Do not allow the dry catalyst to be exposed to air.[2]
-
System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen and then venting (repeat 3-5 times) to remove all oxygen.
-
Hydrogenation: Purge the system with hydrogen gas (repeat 2-3 times). Pressurize the reactor to the desired pressure (e.g., 10 bar).
-
Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 60°C).
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. Progress can also be checked by taking aliquots (after carefully depressurizing and purging with nitrogen) and analyzing via TLC or HPLC.
-
Work-up: After completion, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional solvent. Safety Note: Keep the filter cake wet with solvent to prevent ignition.[2]
-
Product Isolation: Combine the filtrates and slowly acidify with 1 M HCl until the pH is approximately 4. The product, 3,4-Diaminobenzoic acid, should precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under a vacuum to obtain the final product.
Visualizations
Caption: Workflow for Catalytic Hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 7. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. almacgroup.com [almacgroup.com]
- 11. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Page loading... [guidechem.com]
Troubleshooting guide for the esterification of 3-Amino-4-nitrobenzoic acid
Technical Support Center: Esterification of 3-Amino-4-nitrobenzoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions for the esterification of this compound, a common reaction in pharmaceutical and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the esterification of this compound?
A1: The esterification of this compound typically proceeds via the Fischer-Speier esterification mechanism. In this acid-catalyzed reaction, the carboxylic acid reacts with an alcohol (commonly ethanol or methanol) to form an ester and water. The reaction is reversible, and its success hinges on shifting the chemical equilibrium towards the product side.
Q2: Why is an excess of alcohol used in this reaction?
A2: According to Le Chatelier's principle, using a large excess of one of the reactants (in this case, the alcohol) drives the equilibrium towards the formation of the ester product, thereby increasing the yield.[1] The alcohol often serves as both a reactant and a solvent.
Q3: What is the role of the strong acid catalyst, such as sulfuric acid?
A3: A strong acid catalyst, like concentrated sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3][4]
Q4: How does the amino group on the benzene ring affect the reaction?
A4: The amino group is basic and will react with the acid catalyst. This necessitates the use of at least a stoichiometric amount of the acid catalyst to ensure there is enough free acid to catalyze the esterification.
Q5: What are the typical work-up procedures for this esterification?
A5: A standard work-up involves cooling the reaction mixture, pouring it into ice-water, and then neutralizing the excess acid with a weak base, such as sodium bicarbonate or sodium carbonate.[2][5] This neutralization step causes the ester to precipitate out of the aqueous solution, allowing for its isolation by filtration.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reversible Reaction Equilibrium: The reaction may not have been driven sufficiently towards the products.[2] 2. Insufficient Catalyst: The basic amino group may have neutralized the acid catalyst. 3. Wet Reagents or Glassware: The presence of water can shift the equilibrium back towards the reactants.[2] 4. Insufficient Reflux Time or Temperature: The reaction may not have reached completion. | 1. Use a larger excess of the alcohol (e.g., 10-20 equivalents). Consider removing water as it forms, for instance, by using a Dean-Stark apparatus with an appropriate solvent like toluene. 2. Ensure at least one equivalent of the strong acid catalyst is used to account for the basicity of the amino group, with an additional catalytic amount. 3. Use anhydrous alcohol and thoroughly dry all glassware before starting the reaction.[2] 4. Increase the reflux time or ensure the reaction mixture is maintained at the appropriate reflux temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Product is Impure (e.g., contains starting material) | 1. Incomplete Reaction: The reaction was stopped before all the starting material was consumed. 2. Inefficient Purification: The recrystallization process may not have been effective in removing unreacted starting material. | 1. As above, optimize reaction conditions (reflux time, temperature, excess alcohol) to ensure the reaction goes to completion. Monitor with TLC. 2. Carefully select the recrystallization solvent. A mixed solvent system (e.g., ethanol/water) might be necessary to achieve good separation. Ensure the crude product is fully dissolved at high temperature and allowed to cool slowly for proper crystal formation. |
| Formation of a Tar-like or Dark-colored Byproduct | 1. Side Reactions: Strong acid and high temperatures can lead to side reactions such as sulfonation of the aromatic ring or oxidation.[6] 2. Decomposition: The starting material or product may be sensitive to the reaction conditions. | 1. Use a milder acid catalyst if possible, or use the minimum effective amount of sulfuric acid. Avoid excessively high temperatures. 2. Lower the reaction temperature and extend the reaction time. |
| Difficulty in Isolating the Product | 1. Product is Soluble in the Work-up Solution: The ester may have some solubility in the aqueous solution, especially if a large amount of alcohol is present. 2. Incomplete Precipitation: The pH of the solution may not be optimal for the precipitation of the ester. | 1. After neutralization, if the product does not precipitate fully, perform an extraction with a suitable organic solvent like ethyl acetate. 2. Carefully adjust the pH with the base. The ester is typically least soluble at a neutral to slightly basic pH. Ensure thorough mixing during neutralization. |
Experimental Protocols
General Protocol for the Esterification of this compound with Ethanol
-
Reaction Setup: In a round-bottom flask, suspend this compound in a 10 to 20-fold molar excess of anhydrous ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add 1.1 to 1.5 equivalents of concentrated sulfuric acid dropwise with stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization and Precipitation: Slowly neutralize the mixture with a 10% aqueous solution of sodium carbonate or sodium bicarbonate until the pH is approximately 7-8. The ethyl 3-amino-4-nitrobenzoate will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the pure ester.
Data Presentation
| Parameter | Value / Condition | Reference |
| Starting Material | This compound | - |
| Alcohol | Ethanol (or Methanol) | [2][7] |
| Catalyst | Concentrated Sulfuric Acid | [2][8] |
| Molar Ratio (Alcohol:Acid) | >10:1 (Alcohol often as solvent) | [2] |
| Molar Ratio (Catalyst:Acid) | ~1.1 - 1.5 : 1 | - |
| Reaction Temperature | Reflux (boiling point of the alcohol) | [2] |
| Reaction Time | 1 - 4 hours | [2][9] |
| Work-up | Ice-water quench, neutralization with NaHCO₃/Na₂CO₃ | [1][2][5] |
| Purification | Recrystallization | [2] |
Visualizations
Caption: Experimental workflow for the esterification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. homework.study.com [homework.study.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. community.wvu.edu [community.wvu.edu]
- 6. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. research.bond.edu.au [research.bond.edu.au]
Stability of 3-Amino-4-nitrobenzoic acid under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Amino-4-nitrobenzoic acid under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic and basic conditions?
A1: this compound, like many aromatic nitro compounds, is susceptible to degradation under both acidic and basic conditions, particularly at elevated temperatures. The primary degradation pathway is expected to be hydrolysis of the amide group, although other reactions involving the nitro and amino groups may also occur. The rate and extent of degradation are highly dependent on the pH, temperature, and duration of exposure.
Q2: What are the likely degradation products of this compound under hydrolytic stress?
A2: Under acidic or basic hydrolysis, the primary degradation product is likely to be 3-hydroxy-4-nitrobenzoic acid, resulting from the conversion of the amino group to a hydroxyl group. Other potential degradation products could arise from decarboxylation or reactions involving the nitro group, although these are generally considered secondary pathways under typical forced degradation conditions.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[1] This method should be capable of separating the intact parent compound from all potential degradation products. A photodiode array (PDA) detector is often used to check for peak purity and to help in the preliminary identification of degradants.
Q4: Are there any general precautions I should take when handling this compound in solution?
A4: Yes. Solutions of this compound should be protected from light to prevent photolytic degradation. It is also advisable to use freshly prepared solutions for experiments and to control the temperature, as elevated temperatures can accelerate degradation. When adjusting the pH, it is important to do so carefully to avoid localized high concentrations of acid or base, which could lead to rapid degradation.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Unexpected peaks in HPLC chromatogram | - Contamination of the sample, solvent, or instrument.- Degradation of the sample due to improper storage or handling. | - Use high-purity solvents and thoroughly clean all glassware and instrument components.- Prepare fresh samples and store them protected from light and at a low temperature. |
| Poor peak shape or resolution in HPLC | - Inappropriate mobile phase composition or pH.- Column degradation or contamination. | - Optimize the mobile phase, including the organic modifier, buffer type, and pH, to achieve good separation.- Use a guard column and flush the analytical column regularly. If necessary, replace the column. |
| Inconsistent degradation results | - Inaccurate control of temperature or pH.- Variability in the preparation of stress solutions (acid/base). | - Use a calibrated water bath or oven for temperature control.- Accurately prepare and verify the concentration of acidic and basic solutions. |
| Mass balance in forced degradation is less than 95% | - Formation of non-UV active or volatile degradation products.- Degradation products are not being eluted from the HPLC column. | - Use a mass-sensitive detector (e.g., mass spectrometry) in parallel with the UV detector.- Modify the HPLC method (e.g., gradient profile, mobile phase) to ensure all components are eluted. |
Illustrative Stability Data
Table 1: Illustrative Degradation of this compound in Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | % this compound Remaining | % Degradation Product 1 (3-hydroxy-4-nitrobenzoic acid) | Total (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 4 | 95.2 | 4.7 | 99.9 |
| 8 | 90.5 | 9.3 | 99.8 |
| 12 | 85.8 | 14.0 | 99.8 |
| 24 | 72.1 | 27.5 | 99.6 |
Table 2: Illustrative Degradation of this compound in Basic Conditions (0.1 M NaOH at 60°C)
| Time (hours) | % this compound Remaining | % Degradation Product 1 (3-hydroxy-4-nitrobenzoic acid) | Total (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 2 | 92.3 | 7.6 | 99.9 |
| 4 | 85.1 | 14.7 | 99.8 |
| 8 | 71.5 | 28.2 | 99.7 |
| 12 | 60.2 | 39.4 | 99.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
This protocol outlines a general procedure for conducting forced degradation of this compound under acidic and basic conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid in a sealed vial.
-
Place the vial in a water bath maintained at 60°C.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide in a sealed vial.
-
Place the vial in a water bath maintained at 60°C.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 12 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its degradation products.
-
Chromatographic Conditions (Initial):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. Specificity is critical and must demonstrate baseline separation of the parent compound from all degradation products.
Visualizations
Caption: Workflow for forced degradation study.
Caption: Troubleshooting logical relationship.
References
Identification and removal of residual catalysts from 3-Amino-4-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-4-nitrobenzoic acid. The focus is on the identification and removal of residual catalysts, a critical step in ensuring the purity and safety of active pharmaceutical ingredients (APIs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound to remove residual catalyst.
| Problem | Potential Cause | Recommended Solution |
| Visible particulates or discoloration in the final product | Incomplete removal of the heterogeneous catalyst (e.g., Palladium on carbon). | - Optimize Filtration: Ensure the filter medium has the appropriate pore size to retain the catalyst particles. Consider using a filter aid like Celite® to improve filtration efficiency. - Review Work-up Procedure: Ensure adequate washing of the filter cake with a suitable solvent to recover all the product without dislodging the catalyst. |
| High levels of residual catalyst detected by ICP-OES/MS | - Inefficient filtration. - Leaching of the metal from the catalyst support. - Catalyst poisoning leading to finely dispersed metal particles. | - Employ Metal Scavengers: After initial filtration, treat the solution with a metal scavenger. Silica-based scavengers with thiol or triamine functionality are effective for palladium. - Activated Carbon Treatment: Stirring the product solution with activated carbon can help adsorb dissolved or colloidal metal species.[1][2] - Recrystallization: Perform a final recrystallization step. The catalyst residues will ideally remain in the mother liquor. |
| Inconsistent results between batches | - Variation in catalyst activity or batch. - Inconsistent filtration setup or procedure. - Variations in reaction work-up conditions. | - Standardize Procedures: Ensure all experimental parameters, including reaction time, temperature, agitation speed, and work-up procedures, are consistent. - Catalyst Characterization: If possible, characterize new batches of catalyst to ensure consistency. - Process Validation: Validate the entire process, including the catalyst removal step, to ensure reproducibility. |
| Filter clogging or slow filtration rate | - High concentration of fine catalyst particles. - Precipitation of the product on the filter. - Inappropriate filter size or type. | - Dilution: Dilute the reaction mixture with an appropriate solvent before filtration to reduce viscosity and prevent premature product precipitation. - Pre-filtration: Use a coarser pre-filter to remove larger particles before the final filtration step.[3] - Optimize Temperature: Maintain the temperature of the solution during filtration to ensure the product remains dissolved. |
Frequently Asked Questions (FAQs)
1. What are the common catalysts used in the synthesis of this compound?
The synthesis of this compound typically involves the reduction of a nitro group to an amine. The most common catalysts for this transformation are heterogeneous precious metal catalysts, with Palladium on carbon (Pd/C) being a frequent choice.[4][5][6] Other catalysts like Platinum on carbon (Pt/C) or Raney Nickel can also be used.
2. How can I identify and quantify the amount of residual catalyst in my product?
Modern and highly sensitive analytical techniques are recommended for the quantification of residual metal catalysts. The most common methods are:
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust and reliable technique for detecting a wide range of metals at parts-per-million (ppm) levels.[7][8]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers higher sensitivity than ICP-OES, allowing for detection at parts-per-billion (ppb) levels, which is often required to meet stringent regulatory limits.[9][10][11]
These instrumental methods are preferred over older colorimetric tests due to their superior accuracy, precision, and ability to perform multi-elemental analysis.[7]
3. What are the acceptable limits for residual catalysts in pharmaceutical products?
Regulatory agencies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA), through the International Council for Harmonisation (ICH) Q3D guideline, have established Permitted Daily Exposure (PDE) limits for various elemental impurities, including residual catalysts.[8][10][11][12][13][14][15][16][17] These limits depend on the route of administration (oral, parenteral, inhalation).
Table 1: Permitted Daily Exposure (PDE) for Common Catalysts (ICH Q3D)
| Catalyst Metal | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) |
| Palladium (Pd) | 100 | 10 | 1 |
| Platinum (Pt) | 100 | 10 | 1 |
| Rhodium (Rh) | 100 | 10 | 1 |
| Ruthenium (Ru) | 100 | 10 | 1 |
| Nickel (Ni) | 200 | 20 | 5 |
Source: ICH Q3D Guideline for Elemental Impurities[13]
4. What are the most effective methods for removing residual palladium catalysts?
A multi-step approach is often the most effective:
-
Filtration: The primary and most straightforward method for removing heterogeneous catalysts like Pd/C.
-
Adsorption:
-
Metal Scavengers: These are materials with functional groups that chelate the metal. Silica-based scavengers with thiol (Si-Thiol), triaminetetraacetate (Si-TAAcONa), and dimercaptotriazine (Si-DMT) functionalities are particularly effective for palladium.[7][18]
-
Activated Carbon: Can be used to adsorb residual dissolved or colloidal palladium.[1][2]
-
-
Crystallization: A powerful purification technique to separate the desired product from impurities, including residual catalyst, which remain in the mother liquor.
Table 2: Efficiency of Selected Palladium Scavengers
| Scavenger | Initial Pd Concentration (ppm) | Final Pd Concentration (ppm) | Removal Efficiency (%) |
| ISOLUTE® Si-TMT | 1668 | 161 | 90.3 |
| SiliaMetS® Thiol | 1668 | 70 | 95.8 |
| SEM26 | 1668 | 20 | 98.8 |
| SiliaBond® DMT | 407 | 34.4 | 91.5 |
Data compiled from scavenger screening studies.[18][19]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation and Catalyst Removal
This protocol describes a general method for the reduction of a nitroaromatic compound using a Pd/C catalyst, followed by catalyst removal.
-
Reaction Setup: In a suitable hydrogenation reactor, dissolve the nitroaromatic starting material in an appropriate solvent (e.g., ethanol, methanol, ethyl acetate).
-
Catalyst Addition: Carefully add the 5% or 10% Palladium on carbon catalyst to the solution. The catalyst loading is typically between 1-5 mol% of palladium.
-
Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon). Introduce hydrogen gas to the desired pressure and stir the mixture vigorously at the appropriate temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Catalyst Filtration: Once the reaction is complete, vent the hydrogen and purge the reactor with an inert gas. Dilute the reaction mixture with a suitable solvent if necessary and filter through a pad of Celite® to remove the Pd/C catalyst.
-
Washing: Wash the filter cake (Celite® and catalyst) with additional solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude this compound.
-
Further Purification: If required, proceed with further purification steps such as treatment with metal scavengers, activated carbon, or recrystallization to reduce residual palladium to acceptable levels.
Protocol 2: Residual Palladium Analysis by ICP-OES
-
Sample Preparation: Accurately weigh a sample of the this compound and digest it using a mixture of high-purity nitric acid and hydrochloric acid in a closed-vessel microwave digestion system.
-
Dilution: After digestion, quantitatively transfer the sample to a volumetric flask and dilute to a known volume with deionized water.
-
Instrument Calibration: Prepare a series of calibration standards of known palladium concentrations from a certified standard solution.
-
Analysis: Aspirate the prepared sample and calibration standards into the ICP-OES instrument. Measure the emission intensity at the appropriate wavelength for palladium.
-
Quantification: Determine the concentration of palladium in the sample by comparing its emission intensity to the calibration curve.
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for high residual catalyst.
References
- 1. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 2. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. unitedfiltration.com [unitedfiltration.com]
- 4. data.epo.org [data.epo.org]
- 5. Bumetanide - Wikipedia [en.wikipedia.org]
- 6. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 7. silicycle.com [silicycle.com]
- 8. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 9. mottcorp.com [mottcorp.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. agilent.com [agilent.com]
- 14. biospectra.us [biospectra.us]
- 15. ema.europa.eu [ema.europa.eu]
- 16. japta.or.jp [japta.or.jp]
- 17. Elemental Impurities (ICH Q3D) analysis [alsglobal.se]
- 18. cphi-online.com [cphi-online.com]
- 19. silicycle.com [silicycle.com]
Scaling up the synthesis of 3-Amino-4-nitrobenzoic acid for industrial applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for scaling up the synthesis of 3-Amino-4-nitrobenzoic acid. The primary industrial route involves the nucleophilic aromatic substitution (SNAr) of a 3-halo-4-nitrobenzoic acid precursor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the amination of 3-halo-4-nitrobenzoic acid under industrial settings.
Problem: Low Product Yield
-
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
-
Answer: Low yield is a common scale-up challenge. The primary causes are typically incomplete reaction, product loss during workup, or competing side reactions.
-
Incomplete Reaction: The reactivity of aryl halides in SNAr reactions is F > Cl > Br > I.[1] If using 3-chloro-4-nitrobenzoic acid, the reaction may require more forcing conditions than with a fluoride equivalent. Monitor the reaction via HPLC to ensure the consumption of starting material.
-
Side Reactions: The presence of water at high temperatures can lead to the formation of 3-hydroxy-4-nitrobenzoic acid as a byproduct, reducing the overall yield of the desired amine.
-
Product Loss During Isolation: this compound is amphoteric and has varying solubility at different pH values. If the pH during precipitation is not optimized to the isoelectric point, a significant amount of product may remain dissolved in the mother liquor.[2]
-
Problem: Product Purity Issues
-
Question: My final product is discolored or contaminated with impurities according to analysis. How can I identify and minimize these impurities?
-
Answer: Impurities can arise from unreacted starting materials, side products, or degradation.
-
Unreacted Starting Material: The presence of 3-chloro-4-nitrobenzoic acid indicates an incomplete reaction. Refer to the troubleshooting steps for "Low Yield" to improve conversion.
-
Hydrolysis Byproduct: The most common process-related impurity is 3-hydroxy-4-nitrobenzoic acid. This can be minimized by using a higher concentration of ammonia and controlling the reaction temperature.
-
Isomeric Impurities: The purity of the final product is highly dependent on the purity of the starting 3-halo-4-nitrobenzoic acid. Ensure the starting material is free from other isomers.
-
Purification: If impurities are present, purification can be achieved by recrystallization from a suitable solvent or by performing a carefully controlled pH adjustment during workup to selectively precipitate the product.
-
Problem: Difficulties in Product Isolation
-
Question: I am having trouble with the filtration and precipitation steps. The filtration is very slow, or the product does not precipitate as expected.
-
Answer: Isolation issues are common when scaling up due to larger volumes.
-
Slow Filtration: This is often caused by the formation of very fine particles or an amorphous precipitate. A controlled cooling and precipitation rate (slower cooling and gradual pH adjustment) can promote the growth of larger, more easily filterable crystals. The use of a filter aid may be necessary but should be evaluated for potential product contamination.
-
Incomplete Precipitation: Ensure the pH of the solution is adjusted precisely to the isoelectric point of this compound to minimize its solubility in the aqueous medium.[2] Adding a co-solvent could also aid in reducing solubility and improving precipitation.
-
Frequently Asked Questions (FAQs)
-
Question: What is the most common industrial synthesis route for this compound?
-
Answer: The most prevalent method is the nucleophilic aromatic substitution (SNAr) of a 3-halo-4-nitrobenzoic acid, typically 3-chloro-4-nitrobenzoic acid, with ammonia at elevated temperature and pressure.
-
Question: Why is the nitro group at position 4 critical for the success of this reaction?
-
Answer: A strong electron-withdrawing group, like a nitro group, positioned ortho or para to the leaving group (the halogen) is essential to activate the aromatic ring for nucleophilic attack.[3][4] This group stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, lowering the activation energy of the reaction.[4][5]
-
Question: Which starting material is better: 3-chloro- or 3-fluoro-4-nitrobenzoic acid?
-
Answer: For SNAr reactions, the reactivity order is F > Cl.[1] Therefore, 3-fluoro-4-nitrobenzoic acid will react faster and under milder conditions. However, 3-chloro-4-nitrobenzoic acid is generally less expensive and more commonly used in industrial applications, with the process conditions optimized to achieve high conversion.
-
Question: How can the reaction be monitored for completion?
-
Answer: Reaction progress should be monitored by taking aliquots from the reactor (after ensuring safe depressurization and cooling) and analyzing them using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The reaction is considered complete upon the disappearance of the 3-halo-4-nitrobenzoic acid starting material.
Data Presentation
Table 1: Troubleshooting Summary for Amination Reaction
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction temperature, pressure, or duration. Monitor with HPLC. |
| Side reaction (hydrolysis) | Ensure a high concentration of ammonia; control water content. | |
| Product loss during workup | Optimize precipitation pH to the isoelectric point; check mother liquor for product.[2] | |
| Purity Issues | Unreacted starting material | Drive reaction to completion (see "Low Yield"). |
| Byproduct formation | Use high-purity starting materials; control reaction conditions. | |
| Discoloration | Treat the dissolved product solution with activated carbon before precipitation. | |
| Reaction Control | Runaway reaction / Exotherm | Ensure slow, controlled heating. Use a reactor with adequate cooling capacity. |
| Isolation Issues | Slow filtration | Control the rate of cooling and pH adjustment to promote crystal growth. |
| Incomplete precipitation | Perform lab-scale tests to confirm the optimal pH for precipitation. |
Table 2: Typical Industrial Reaction Parameters
| Parameter | Value / Condition | Justification / Notes |
| Starting Material | 3-Chloro-4-nitrobenzoic acid | Cost-effective and widely available precursor.[6] |
| Reagent | Aqueous Ammonia (25-30%) | Acts as both the nucleophile and the solvent. |
| Temperature | 130 - 180 °C | Required to overcome the activation energy for substitution of the chloro-group. |
| Pressure | 3.0 - 5.0 MPa | Reaction is performed in a sealed autoclave to maintain temperature and ammonia concentration.[7] |
| Reaction Time | 4 - 12 hours | Monitored by HPLC until starting material is consumed. |
| Typical Yield | >90% | Dependent on reaction completion and optimized workup. |
Experimental Protocols
Protocol: Synthesis of this compound via Amination
This protocol describes a representative procedure for the synthesis of this compound from 3-Chloro-4-nitrobenzoic acid on an industrial scale.
-
Reactor Charging: Charge a suitable high-pressure glass-lined reactor with 3-Chloro-4-nitrobenzoic acid (1.0 eq) and concentrated aqueous ammonia (25-30% w/w, 10-15 volumes).
-
Reaction Execution: Seal the reactor. Begin agitation and slowly heat the reactor contents to the target temperature of 150-160 °C. The internal pressure will rise. Maintain this temperature for 6-10 hours.
-
Reaction Monitoring: Periodically and safely, cool and depressurize the reactor to take a sample for HPLC analysis to monitor the consumption of the starting material. Continue heating until the starting material is <1.0%.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to 20-25 °C. The pressure will decrease as the temperature drops. Vent any residual pressure safely.
-
Product Precipitation: Transfer the reaction slurry to a separate, agitated vessel. Slowly add concentrated hydrochloric acid (37%) to adjust the pH of the slurry to 3.0-3.5. The product will precipitate as a yellow solid.
-
Isolation: Filter the solid product using a centrifuge or filter press.
-
Washing: Wash the filter cake with purified water until the filtrate is neutral and free of chloride ions (test with AgNO₃ solution).
-
Drying: Dry the purified product under vacuum at 60-70 °C until a constant weight is achieved.
Visualizations
Caption: Industrial workflow for the synthesis of this compound.
Caption: Troubleshooting logic diagram for diagnosing low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How To [chem.rochester.edu]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [wap.guidechem.com]
Validation & Comparative
A Comparative Guide to 3-Amino-4-nitrobenzoic Acid and Its Isomers for Research and Development
For researchers, scientists, and drug development professionals, the selection of a specific molecular isomer is a critical decision that can profoundly impact synthetic routes, physicochemical properties, and biological activity. Aminonitrobenzoic acids, a class of multifunctional aromatic compounds, serve as crucial building blocks in the synthesis of pharmaceuticals and dyes. The specific placement of the amino and nitro groups on the benzoic acid ring dictates the molecule's reactivity and function. This guide provides an objective comparison of 3-Amino-4-nitrobenzoic acid and its key isomers, supported by experimental data, to inform research and development activities.
Physicochemical Properties: A Tale of Substitution
The electronic effects of the amino (electron-donating) and nitro (electron-withdrawing) groups significantly influence the physicochemical properties of the benzoic acid core. These properties, including melting point, solubility, and acidity (pKa), are critical determinants of their behavior in both chemical reactions and biological systems. For instance, 4-Amino-3-nitrobenzoic acid exhibits a notably high melting point, suggesting greater crystalline stability.[1]
Table 1: Comparative Physicochemical Properties of Aminonitrobenzoic Acid Isomers
| Property | This compound | 4-Amino-3-nitrobenzoic acid | 5-Amino-2-nitrobenzoic acid | 2-Amino-5-nitrobenzoic acid |
| CAS Number | 6968-22-5[2] | 1588-83-6[1] | 13280-60-9 | 616-79-5[3] |
| Molecular Formula | C₇H₆N₂O₄ | C₇H₆N₂O₄ | C₇H₆N₂O₄ | C₇H₆N₂O₄ |
| Molecular Weight ( g/mol ) | 182.13[2] | 182.13[1] | 182.13[4] | 182.13[3] |
| Appearance | Yellow Solid | White Crystalline Solid[1] | Solid | Solid |
| Melting Point (°C) | Not Available | ~290 (dec.)[1] | 236-238 | 270 (dec.) |
| Water Solubility | Not Available | Not Available | Not Available | Limited/Insoluble[5] |
Synthesis and Reactivity
The synthetic strategy for each isomer is dictated by the directing effects of the substituents on the aromatic ring. A common approach involves the nitration of an appropriate aminobenzoic acid or acetamidobenzoic acid precursor, followed by hydrolysis if a protecting group is used. The choice of starting material and reaction conditions is crucial to achieve the desired substitution pattern.
For example, 4-Amino-3-nitrobenzoic acid can be synthesized via the nitration of 4-acetamidobenzoic acid, followed by hydrolysis of the acetyl group.[6] This multi-step process ensures the correct positioning of the nitro group.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 6968-22-5 | FA05743 [biosynth.com]
- 3. 2-Amino-5-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Amino-2-nitrobenzoic acid | 13280-60-9 | FA17470 [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
A Comparative Guide to the Physicochemical Properties of Aminonitrobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The isomeric form of a molecule is a critical determinant of its chemical behavior and biological activity. For aminonitrobenzoic acids, the relative positions of the amino, nitro, and carboxylic acid groups on the benzene ring profoundly influence their physicochemical properties. This guide provides an objective comparison of several aminonitrobenzoic acid isomers, supported by experimental data, to inform decision-making in research and development.
Physicochemical Data Comparison
The following table summarizes key physicochemical properties of various aminonitrobenzoic acid isomers. These properties are crucial for predicting the behavior of these compounds in chemical reactions and biological systems.
| Property | 2-Amino-3-nitrobenzoic acid | 2-Amino-4-nitrobenzoic acid | 2-Amino-5-nitrobenzoic acid | 4-Amino-2-nitrobenzoic acid | 4-Amino-3-nitrobenzoic acid | 5-Amino-2-nitrobenzoic acid |
| Molecular Formula | C₇H₆N₂O₄[1] | C₇H₆N₂O₄[2] | C₇H₆N₂O₄[3] | C₇H₆N₂O₄[4] | C₇H₆N₂O₄[5] | C₇H₆N₂O₄[6] |
| Molecular Weight ( g/mol ) | 182.13[1] | 182.14[2] | 182.13[3] | 182.14[4] | 182.13 | 182.13[6] |
| Melting Point (°C) | 207-211[7] | 267-274[8] | ~270 (dec.)[3] | 239[4] | 280 (dec.) | 236-238 |
| Appearance | Yellow Powder[9] | Orange Powder[8] | Bright Yellow Powder[3] | - | White Crystalline Solid[5] | Yellow Powder or Crystals[10] |
| pKa (Predicted) | 4.20 ± 0.20[11] | - | 4.08 ± 0.10[3] | - | - | 2.28 ± 0.25 |
| Water Solubility | - | - | Insoluble[3] | - | Low solubility[12] | - |
| Solubility in other solvents | Soluble in DMSO, Methanol[11] | Soluble in water and organic solvents[8] | - | - | Soluble in alcohols, ketones, ethyl acetate[12] | Soluble in DMSO, Methanol |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Melting Point Determination
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the dry aminonitrobenzoic acid isomer is finely ground and packed into a capillary tube, sealed at one end, to a height of about 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or a Thiele tube).
-
Heating: The sample is heated at a controlled, slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[3]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range from T1 to T2. For pure compounds, this range is typically narrow. A broad melting range often indicates the presence of impurities.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa), which quantifies the acidity of the compound.
Methodology:
-
Solution Preparation: A known concentration of the aminonitrobenzoic acid isomer is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile to ensure solubility.[13][14]
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is determined from the steepest part of the curve.
-
pKa Calculation: The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.
Solubility Determination
Objective: To qualitatively assess the solubility of the isomers in various solvents, providing insight into their polarity and functional groups.
Methodology:
-
Sample Preparation: A small, measured amount of the isomer (e.g., 25 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, 5% NaOH, 5% HCl) is added in portions.[3]
-
Observation: The mixture is vigorously shaken after each addition. The compound is classified as "soluble," "partially soluble," or "insoluble."[3]
-
Systematic Testing: The procedure is typically started with water. If the compound is insoluble, tests are then performed with acidic and basic solutions to determine the presence of basic (amino) or acidic (carboxylic acid) functional groups, which will form soluble salts.[3]
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive structural information.
Methodology:
-
Crystallization: A single, high-quality crystal of the isomer is grown, often by slow evaporation of a saturated solution.[15]
-
Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam. The scattered X-rays produce a diffraction pattern of spots of varying intensities.[16]
-
Structure Solution: The positions of the atoms in the crystal lattice are determined from the angles and intensities of the diffracted X-rays.[16] For 5-amino-2-nitrobenzoic acid, the crystal structure has been determined to be monoclinic with the space group P21/c.[10]
-
Structure Refinement: The initial structural model is refined to best fit the experimental diffraction data.
Spectroscopic Analysis (NMR and FTIR)
Objective: To obtain structural information based on the interaction of the molecules with electromagnetic radiation.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the ¹H NMR spectrum is acquired.
-
Analysis: The chemical shifts (ppm), integration (relative number of protons), and splitting patterns of the signals are analyzed to deduce the structure of the molecule. Protons on the aromatic ring typically appear in the 6.5-8.0 ppm region.[17] The specific shifts are influenced by the electron-donating (amino) and electron-withdrawing (nitro, carboxyl) groups.[18]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film.
-
Data Acquisition: The sample is placed in an FTIR spectrometer, and an infrared spectrum is recorded.
-
Analysis: The absorption bands are analyzed to identify the functional groups present. Key characteristic absorptions for aminonitrobenzoic acids include:
-
O-H stretch (carboxylic acid): A very broad band around 2500-3300 cm⁻¹.[19]
-
N-H stretch (amino group): Typically two bands in the 3300-3500 cm⁻¹ region.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹.[19]
-
N-O stretch (nitro group): Two strong bands, typically around 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
-
-
Visualization of Structure-Property Relationships
The acidity (pKa) of aminonitrobenzoic acid isomers is highly dependent on the positions of the electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH₂) relative to the carboxylic acid group (-COOH). The following diagram illustrates this relationship.
Caption: Influence of substituent position on the acidity of aminonitrobenzoic acid isomers.
References
- 1. 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-nitrobenzoic Acid | 619-17-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Amino-2-nitrobenzoic Acid [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. 5-Amino-2-nitrobenzoic acid | C7H6N2O4 | CID 83298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-氨基-3-硝基苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 2-Amino-3-nitrobenzoic acid, 97%, Thermo Scientific Chemicals 10 g | Contact Us [thermofisher.com]
- 10. 5-Amino-2-nitrobenzoic acid | 13280-60-9 [chemicalbook.com]
- 11. 606-18-8 CAS MSDS (2-Amino-3-nitrobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. asianpubs.org [asianpubs.org]
- 14. asianpubs.org [asianpubs.org]
- 15. benchchem.com [benchchem.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to HPLC Method Validation for the Analysis of 3-Amino-4-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and intermediates is critical. 3-Amino-4-nitrobenzoic acid is a valuable compound in organic synthesis, and robust analytical methods are essential to ensure its quality and purity. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of this compound and its isomers, supported by experimental data and detailed protocols.
Potential Impurities
The purity of this compound can be affected by starting materials, by-products from synthesis, and degradation products. It has been identified as a potential impurity itself in other commercially available reagents like 5-amino-2-nitrobenzoic acid[1]. The synthesis of related aminobenzoic acids often involves the reduction of a nitro group and may have unreacted starting materials or other isomers as impurities. For instance, the synthesis of the related 3-amino-4-hydroxybenzoic acid starts from 4-chloro-3-nitrobenzoic acid, indicating that precursors could be potential impurities.
Comparative Analysis of HPLC Methods
A validated method for 4-amino-3-nitrophenol, a structural isomer of the target analyte, provides valuable insights into potential chromatographic conditions and expected performance[2].
Experimental Protocol:
-
Instrumentation: High-Performance Liquid Chromatography with a Photo Diode Array Detector.
-
Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 0.05 M acetic buffer (pH 5.9) in a 20:80 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: Not specified, but PDA detectors allow for monitoring at the lambda max of the analyte.
-
Injection Volume: Not specified.
Sample Preparation:
-
Standard and sample solutions are prepared by dissolving the compound in a suitable diluent to achieve concentrations within the linear range of the method.
A patent for the preparation of 3-amino-4-hydroxybenzoic acid describes an HPLC method for purity assessment of the product and starting materials, which can be adapted for this compound[3].
Experimental Protocol:
-
Instrumentation: HPLC with UV detector.
-
Column: Agilent Sb-C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 4.0) in a 50:50 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: Not specified.
Sample Preparation:
-
Samples are dissolved in a suitable solvent, likely the mobile phase, to an appropriate concentration for analysis.
Data Presentation: Comparison of Validation Parameters
The following table summarizes the validation parameters for the HPLC method for 4-amino-3-nitrophenol, which can be considered as a benchmark for a method for this compound[2].
| Validation Parameter | Method for 4-amino-3-nitrophenol |
| Linearity (Correlation Coefficient) | 1.0 |
| Precision (%RSD) | 0.59% - 1.92% |
| Accuracy (% Recovery) | 99.06% - 101.05% |
| Limit of Quantitation (LOQ) | 0.07% |
Visualizations
The general workflow for the validation of an HPLC method for this compound is outlined below.
Caption: General workflow for HPLC method validation.
The relationship between key HPLC method validation parameters as per regulatory guidelines is depicted in the following diagram.
Caption: Interrelation of HPLC validation parameters.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 3. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
A Comparative Guide to Alternative Reagents for 3-Amino-4-nitrobenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the design and development of pharmaceuticals and other bioactive molecules, the selection of appropriate building blocks is a critical determinant of success. 3-Amino-4-nitrobenzoic acid is a valuable scaffold, featuring a versatile aromatic core functionalized with an amino, a nitro, and a carboxylic acid group. These functionalities provide multiple reactive sites for molecular elaboration. However, exploring alternative reagents can offer advantages in terms of reactivity, availability, cost, and the ability to access novel chemical space.
This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data and detailed methodologies. We will focus on its structural isomer, 4-Amino-3-nitrobenzoic acid, and other related aminobenzoic acid derivatives that can serve as viable substitutes in various synthetic applications.
Key Alternatives and Their Physicochemical Properties
The primary alternatives to this compound often involve isomeric variations or the substitution of the nitro group with other electron-withdrawing or bioisosteric groups. The choice of an alternative is dictated by the specific requirements of the synthetic target, including desired electronic properties, reactivity, and biological activity.
Table 1: Physicochemical Properties of this compound and Its Alternatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| This compound | C₇H₆N₂O₄ | 182.13 | 284-286 | Ortho-disposition of amino and nitro groups influences reactivity. |
| 4-Amino-3-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | 280 (dec.) | Isomeric alternative with potentially different reactivity and biological profile.[1] |
| 4-Amino-3-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 224-229 | Chloro-substituent can serve as a handle for cross-coupling reactions. |
| 4-Amino-3-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 211-215 | Bromo-substituent offers enhanced reactivity in cross-coupling reactions compared to chloro-analog. |
| 4-Amino-3-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 173-176 | Methyl group provides a non-reactive, sterically and electronically modifying substituent. |
Comparative Synthesis and Performance
Table 2: Synthesis Performance Comparison
| Target Compound | Starting Material | Key Reagents | Reported Yield (%) |
| 4-Amino-3-nitrobenzoic acid | 4-chloro-3-nitrobenzoic acid | Methylamine, Thionyl chloride | High (Total yield of derivative: 97.5%)[2] |
| 4-Amino-3-chlorobenzoic acid | Methyl 4-amino-3-chlorobenzoate | NaOH, HCl | 94.6 |
| 4-Amino-3-bromobenzoic acid | 4-Aminobenzoic acid | Ammonium bromide, Hydrogen peroxide | Not explicitly stated in comparative studies |
| 4-Amino-3-methylbenzoic acid | 3-Methyl-4-nitrobenzoic acid | Palladium on carbon, Hydrogen | 96 |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing the synthesis of these reagents.
Synthesis of 4-Amino-3-nitrobenzamide Derivative (as a proxy for 4-Amino-3-nitrobenzoic acid synthesis)
This protocol describes the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, which involves the formation of 4-(methylamino)-3-nitrobenzoic acid as an intermediate.[2]
-
Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid. 4-chloro-3-nitrobenzoic acid is reacted with an aqueous solution of methylamine.
-
Step 2: Acyl Chloride Formation. The resulting 4-(methylamino)-3-nitrobenzoic acid is treated with thionyl chloride to form the corresponding acyl chloride.
-
Step 3: Amidation. The acyl chloride is then reacted with methylamine to yield N-methyl-4-(methylamino)-3-nitrobenzamide. The overall reported yield for this multi-step process is up to 97.5%.[2]
Synthesis of 4-Amino-3-chlorobenzoic Acid
This protocol is based on the hydrolysis of the corresponding methyl ester.
-
Dissolve methyl 4-amino-3-chlorobenzoate in methanol.
-
Add a solution of sodium hydroxide and stir the mixture at 45°C for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, concentrate the solvent and acidify with hydrochloric acid to precipitate the product.
-
Filter and dry the solid to obtain 4-amino-3-chlorobenzoic acid.
Synthesis of 4-Amino-3-bromobenzoic Acid
A common method involves the bromination of 4-aminobenzoic acid.
-
To a solution of 4-aminobenzoic acid in a suitable solvent, add a brominating agent such as N-bromosuccinimide or a mixture of ammonium bromide and an oxidizing agent (e.g., hydrogen peroxide).
-
The reaction is typically carried out at room temperature with stirring for several hours.
-
Upon completion, the product is isolated by filtration and can be purified by recrystallization.
Synthesis of 4-Amino-3-methylbenzoic Acid
This synthesis involves the reduction of a nitro-substituted precursor.
-
Dissolve 3-methyl-4-nitrobenzoic acid in methanol.
-
Add a palladium on carbon catalyst.
-
The mixture is then subjected to hydrogenation until the reaction is complete.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the product.
Application in Benzimidazole Synthesis: A Comparative Perspective
A significant application of aminonitrobenzoic acids and their analogs is in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The reactivity of the amino group and the electronic nature of the other substituents play a crucial role in the cyclization reaction.
While a direct comparative study is lacking, the reductive cyclization of o-nitroanilines is a known method for benzimidazole synthesis. For instance, 3-nitro-4-(phenylamino)benzoic acid has been shown to undergo reductive cyclization to form 2-alkyl-1-phenylbenzimidazole-5-carboxylic acids.[3] This suggests that both this compound and 4-amino-3-nitrobenzoic acid, after reduction of the nitro group to an amino group, can serve as precursors to benzimidazole derivatives. The choice between the isomers would likely influence the substitution pattern and potentially the biological activity of the final benzimidazole product.
Visualizing Synthetic and Biological Pathways
To provide a clearer understanding of the synthetic routes and potential applications, the following diagrams illustrate the general synthetic workflow and a representative biological pathway where derivatives of these reagents are relevant.
Caption: Synthetic workflow for the preparation of this compound alternatives.
Caption: Benzimidazole derivatives as kinase inhibitors in a signaling pathway.
Conclusion
The selection of an appropriate building block is a strategic decision that can significantly influence the outcome of a synthetic campaign. While this compound is a versatile reagent, its isomers and other substituted analogs present a rich palette of alternatives for the synthetic chemist. 4-Amino-3-nitrobenzoic acid offers a direct isomeric alternative, while halogenated and alkylated aminobenzoic acids provide opportunities to modulate reactivity and physicochemical properties.
The choice of a specific reagent will depend on a careful consideration of factors including synthetic accessibility, cost, and the desired properties of the final target molecule. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the rational design and synthesis of novel compounds. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet impactful differences in the reactivity and performance of these valuable synthetic building blocks.
References
Comparative study of the enzyme inhibitory activity of 3-Amino-4-nitrobenzoic acid derivatives
A detailed guide for researchers and drug development professionals on the enzyme inhibitory profile of 3-Amino-4-nitrobenzoic acid, focusing on its activity against Trypanothione Reductase and Factor Xa. This guide provides experimental protocols and pathway visualizations to support further research and development.
While a comparative study of the enzyme inhibitory activity of various derivatives of this compound is of significant interest, a comprehensive search of the current scientific literature did not yield sufficient quantitative data to facilitate a direct comparison of such derivatives. However, the parent compound, this compound, has been identified as a notable inhibitor of two key enzymes: Trypanothione Reductase and Factor Xa.[1] This guide provides a detailed overview of the inhibitory action of this compound against these two enzymes, supported by experimental protocols and pathway diagrams to aid in future research and drug discovery efforts.
Inhibitory Profile of this compound
This compound is a synthetic compound that has demonstrated inhibitory activity against enzymes crucial for the survival of certain parasites and for blood coagulation in humans.[1]
| Target Enzyme | Biological Role | Known Inhibition by this compound |
| Trypanothione Reductase | Essential for the redox balance in trypanosomatid parasites, protecting them from oxidative stress. | Has been shown to inhibit the activity of this enzyme.[1] |
| Factor Xa (FXa) | A key enzyme in the blood coagulation cascade, responsible for the conversion of prothrombin to thrombin. | Identified as a potent inhibitor of this coagulation factor.[1] |
Experimental Protocols
Detailed methodologies for assessing the inhibitory activity of compounds against Trypanothione Reductase and Factor Xa are crucial for reproducible and comparative studies.
Trypanothione Reductase Inhibition Assay
This protocol is a common method used to screen for inhibitors of Trypanothione Reductase.
Principle: The assay measures the reduction of Trypanothione Disulfide (TS2) to Trypanothione (T(SH)2) by the enzyme, coupled with the reduction of a chromogenic substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), by the product T(SH)2. The rate of formation of the colored product, 2-nitro-5-thiobenzoate (TNB), is monitored spectrophotometrically and is proportional to the enzyme activity.
Materials:
-
Trypanothione Reductase (recombinant)
-
Trypanothione Disulfide (TS2)
-
NADPH
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, TS2, and DTNB.
-
Add the test compound at various concentrations to the wells of the microplate. Include a control with solvent only.
-
Add the enzyme (Trypanothione Reductase) to all wells and incubate for a specified period at a controlled temperature (e.g., 25-37°C).
-
Initiate the reaction by adding NADPH to all wells.
-
Immediately monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Caption: Workflow for a Trypanothione Reductase inhibition assay.
Factor Xa Inhibition Assay
This chromogenic assay is widely used to determine the inhibitory activity of compounds against Factor Xa.
Principle: The assay measures the activity of Factor Xa by its ability to cleave a specific chromogenic substrate, releasing a colored p-nitroaniline (pNA) product. The rate of pNA formation is directly proportional to the Factor Xa activity and is measured spectrophotometrically. Inhibitors of Factor Xa will reduce the rate of this reaction.
Materials:
-
Human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and EDTA)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add the assay buffer and the test compound at various concentrations to the wells of the microplate. Include a control with solvent only.
-
Add Factor Xa to all wells and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Add the chromogenic substrate to all wells to start the reaction.
-
Immediately monitor the increase in absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Caption: Workflow for a Factor Xa chromogenic inhibition assay.
Signaling Pathway
Understanding the biological context of the target enzyme is essential for drug development. The following diagram illustrates the role of Factor Xa in the blood coagulation cascade.
Caption: The role of Factor Xa in the blood coagulation cascade.
References
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 3-Amino-4-nitrobenzoic Acid and Its Precursors
For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of 3-Amino-4-nitrobenzoic acid, a key building block in the synthesis of various pharmaceuticals, and its precursors, 3-aminobenzoic acid and 4-nitrobenzoic acid. Through a detailed analysis of Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, we illuminate the structural nuances that differentiate these compounds.
This comparative analysis, supported by experimental data, offers a clear framework for identifying and characterizing these molecules, ensuring purity and facilitating seamless integration into complex synthetic pathways.
At a Glance: Spectroscopic Data Summary
To facilitate a clear and rapid comparison, the key spectroscopic data for this compound and its precursors are summarized in the tables below.
Table 1: FTIR Spectral Data (cm⁻¹) of this compound and its Precursors
| Functional Group | 3-Aminobenzoic Acid | 4-Nitrobenzoic Acid | This compound |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| N-H Stretch (Amine) | 3458, 3357 | - | ~3400, ~3300 |
| C-H Stretch (Aromatic) | ~3050 | ~3100 | ~3100 |
| C=O Stretch (Carboxylic Acid) | ~1677 | ~1700 | ~1690 |
| C=C Stretch (Aromatic) | ~1620, 1580 | ~1605, 1450 | ~1630, 1540 |
| N-O Stretch (Nitro) | - | 1550-1475 (asym), 1360-1290 (sym) | 1530 (asym), 1340 (sym) |
| C-N Stretch (Amine) | ~1335 | - | ~1300 |
| O-H Bend (Carboxylic Acid) | ~1410, ~920 | ~1420, ~930 | ~1420, ~920 |
| C-H Bend (Aromatic) | ~900-675 | ~900-675 | ~900-675 |
Note: Peak positions are approximate and can vary based on the specific experimental conditions.
Table 2: UV-Vis Spectral Data (in Methanol)
| Compound | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| 3-Aminobenzoic Acid | 194, 226, 272[1] | Data not readily available |
| 4-Nitrobenzoic Acid | ~268 | Data not readily available |
| This compound | Data not readily available | Data not readily available |
Table 3: ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Aminobenzoic Acid | 12.45 (s, 1H, COOH), 7.15 (t, J=1.8 Hz, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H, NH₂)[2] | 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9[2] |
| 4-Nitrobenzoic Acid | 13.64 (s, 1H, COOH), 8.33–8.30 (m, 2H), 8.20–8.13 (m, 2H)[3] | 166.27, 150.47, 136.89, 131.15, 124.16[3] |
| This compound | Data not readily available | 165.3 (COOH) and other aromatic signals[4] |
Delving Deeper: Interpretation of Spectroscopic Data
The addition of the amino (-NH₂) and nitro (-NO₂) functional groups to the benzoic acid backbone induces significant changes in the electronic and vibrational properties of the molecule, which are clearly reflected in their respective spectra.
FTIR Spectroscopy: The FTIR spectra provide a vibrational fingerprint of each molecule. In 3-aminobenzoic acid, the characteristic N-H stretching bands of the primary amine are observed around 3458 and 3357 cm⁻¹[5]. Conversely, 4-nitrobenzoic acid displays strong asymmetric and symmetric N-O stretching vibrations characteristic of the nitro group. This compound exhibits a combination of these features, with the presence of both N-H and N-O stretching bands, confirming the incorporation of both functional groups. The C=O stretching frequency of the carboxylic acid is also influenced by the electronic nature of the substituents.
UV-Vis Spectroscopy: The electronic transitions within these aromatic compounds give rise to their UV-Vis absorption spectra. 3-Aminobenzoic acid shows absorption maxima at 194, 226, and 272 nm.[1] The presence of the electron-donating amino group and the electron-withdrawing nitro group in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to its precursors due to extended conjugation and intramolecular charge transfer.
NMR Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. In the ¹H NMR spectrum of 3-aminobenzoic acid, the aromatic protons appear in the range of 6.7-7.2 ppm, and the amine protons show a broad singlet around 5.29 ppm.[2] For 4-nitrobenzoic acid, the electron-withdrawing nitro group deshields the aromatic protons, causing them to resonate further downfield (8.1-8.3 ppm).[3] In this compound, the interplay between the electron-donating amino group and the electron-withdrawing nitro group results in a more complex splitting pattern and chemical shifts for the aromatic protons.
Synthetic Pathway Overview
The synthesis of this compound typically involves the nitration of a substituted benzoic acid derivative. A common route is the nitration of 3-aminobenzoic acid. This relationship is visualized in the diagram below.
References
- 1. UV-Vis Spectrum of 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of Aminonitrobenzoic Acid Isomers
For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that dictates the path and efficiency of a synthetic strategy. Aminonitrobenzoic acids, a class of multifunctional aromatic compounds, serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. The specific arrangement of the amino, nitro, and carboxylic acid groups on the benzene ring profoundly influences the molecule's physicochemical properties, reactivity, and, consequently, its synthetic utility.
This guide provides an objective comparison of several common aminonitrobenzoic acid isomers, offering a comprehensive overview of their properties, synthesis, and key applications. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to facilitate informed decision-making in the design and execution of synthetic routes for drug discovery and development.
Physicochemical Properties: A Tale of Substitution
The positional isomerism of the amino and nitro groups on the benzoic acid backbone leads to distinct physical and chemical properties. These characteristics, including melting point, acidity (pKa), and solubility, are crucial for reaction setup, purification, and formulation. The electron-withdrawing nature of the nitro group generally increases the acidity of the carboxylic acid compared to unsubstituted aminobenzoic acids.
Table 1: Comparison of Physicochemical Properties of Aminonitrobenzoic Acid Isomers
| Property | 2-Amino-3-nitrobenzoic acid | 2-Amino-5-nitrobenzoic acid | 4-Amino-3-nitrobenzoic acid | 5-Amino-2-nitrobenzoic acid | 3-Amino-2-nitrobenzoic acid | 4-Amino-2-nitrobenzoic acid |
| CAS Number | 606-18-8[1] | 616-79-5[2] | 1588-83-6[3] | 13280-60-9[4] | 5763-61-1 | 610-36-6[5] |
| Molecular Formula | C₇H₆N₂O₄[1] | C₇H₆N₂O₄[2] | C₇H₆N₂O₄[3] | C₇H₆N₂O₄[4] | C₇H₆N₂O₄[6] | C₇H₆N₂O₄[5] |
| Molecular Weight | 182.13 g/mol [1] | 182.13 g/mol [2] | 182.13 g/mol [3] | 182.13 g/mol [4] | 182.13 g/mol [6] | 182.14 g/mol [5] |
| Appearance | Yellow solid | Bright yellow powder[7][8] | White to off-white solid[3][9] | Yellow powder or crystal[10] | - | - |
| Melting Point (°C) | 204-211[11] | ~270 (dec.)[2][7] | 280-290 (dec.)[12][13] | 236-238[14][15] | - | 239[5] |
| pKa (Predicted) | 4.20 ± 0.20[16] | 4.08 ± 0.10[7] | 4.19[9] | 2.28 ± 0.25[17] | - | - |
| Solubility | Soluble in DMSO, Methanol[16] | Insoluble in water[7][8] | Very soluble in water[9] | Soluble in DMSO, Methanol[14] | - | - |
Synthetic Accessibility of Isomers
The ease of synthesis and availability of a starting material are practical considerations for any research or development project. The synthetic routes to aminonitrobenzoic acid isomers often dictate their cost and accessibility. Common strategies include the nitration of aminobenzoic acid derivatives, the selective reduction of dinitrobenzoic acids, or nucleophilic aromatic substitution.
Table 2: Overview of Synthetic Routes to Key Aminonitrobenzoic Acid Isomers
| Target Isomer | Starting Material(s) | Key Reagents/Reaction | Reported Yield | Reference(s) |
| 2-Amino-3-nitrobenzoic acid | 3-Nitrophthalic acid | Mono-esterification, Acyl chlorination, Curtius rearrangement, Hydrolysis | 95% | [18][19] |
| 2-Amino-3-nitrobenzoic acid | 2-Chloro-3-nitrobenzoic acid | Ammonium hydroxide | 80% | [20] |
| 4-Amino-3-nitrobenzoic acid | 4-Acetamidobenzoic acid | Nitration (HNO₃/H₂SO₄), then Hydrolysis (heating) | High Yield | [21] |
| 4-Amino-3-nitrobenzoic acid | 4-Chloro-3-nitrobenzoic acid | Methylamine | - | [22] |
| 2-Amino-5-nitrobenzoic acid | 2-Amino-benzoic acid | Nitration (H₂SO₄/HNO₃) | - | [17] |
| 2-Amino-5-nitrobenzoic acid | 7-Nitroisatin | Oxidation, Alkaline hydrolysis | 76.7% | [23] |
Core Synthetic Applications and Reactivity
The unique positioning of the functional groups in each isomer directs its reactivity and makes it suitable for specific synthetic transformations. Key applications include the synthesis of azo dyes, where the amino group is transformed into a diazonium salt for coupling reactions, and the preparation of heterocyclic compounds, such as quinazolinones, which are prevalent scaffolds in medicinal chemistry.
Synthesis of Azo Dyes
Aminonitrobenzoic acids are valuable precursors for azo dyes. The amino group is readily converted to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (e.g., phenols, anilines). The presence and position of the nitro and carboxylic acid groups modulate the color and properties of the final dye.
Synthesis of Bioactive Heterocycles: Quinazolinones
ortho-Aminobenzoic acid derivatives are particularly important for the synthesis of fused heterocyclic systems. 2-Aminonitrobenzoic acid isomers are key starting materials for quinazolinones, a class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[24][25] The general synthesis involves the reaction of the aminonitrobenzoic acid with an acid chloride or anhydride, followed by cyclization with an amine or ammonia source.
The specific choice of isomer can influence the substitution pattern on the final quinazolinone ring, offering a route to diverse libraries of bioactive compounds. For instance, using 2-amino-5-nitrobenzoic acid leads to the formation of 6-nitroquinazolinones, where the nitro group can be further functionalized.[24]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these isomers in synthesis. Below are representative protocols for key transformations.
Protocol 1: Diazotization of 2-Amino-5-nitrobenzoic Acid for Azo Dye Synthesis
This protocol details the formation of the diazonium salt, which is the reactive intermediate for the azo coupling reaction.
Materials:
-
2-Amino-5-nitrobenzoic acid
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice-salt bath
Procedure:
-
In a beaker, suspend 1.82 g (0.01 mol) of 2-Amino-5-nitrobenzoic acid in a mixture of 5 mL of concentrated HCl and 20 mL of water.[26]
-
Stir the mixture vigorously to create a fine suspension.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Separately, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.[26]
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.[26]
-
After the complete addition of the sodium nitrite solution, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[26] The resulting solution should be used immediately in the subsequent coupling reaction.
Protocol 2: Synthesis of a 2,3-Disubstituted Quinazolinone
This protocol provides a general one-pot method for synthesizing 2,3-disubstituted quinazolinones from a 2-aminonitrobenzoic acid isomer.
Materials:
-
2-Amino-5-nitrobenzoic acid (or other suitable isomer)
-
Appropriate acid chloride (e.g., benzoyl chloride for a 2-phenyl substituent)
-
Appropriate primary amine (e.g., aniline for a 3-phenyl substituent)
-
Dry pyridine (as solvent and base)
-
Crushed ice
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the selected 2-aminonitrobenzoic acid isomer in dry pyridine in a round-bottom flask.[24]
-
With stirring at room temperature, add the desired acid chloride dropwise to the solution.
-
After the addition is complete, add the primary amine to the reaction mixture.[24]
-
Heat the mixture under reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.[24]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a saturated sodium bicarbonate solution to remove any unreacted acidic components.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Logical Workflow for Isomer Synthesis and Application
The selection and utilization of an aminonitrobenzoic acid isomer in a research and development context follows a logical progression from synthesis to final application.
Conclusion
The synthetic utility of aminonitrobenzoic acid isomers is highly dependent on their specific substitution patterns. The choice between isomers like 2-amino-3-nitrobenzoic acid, 4-amino-3-nitrobenzoic acid, or 5-amino-2-nitrobenzoic acid is a critical decision in the synthesis of pharmaceuticals and dyes.[3][17] While they share the same molecular formula, their distinct physicochemical properties and reactivities provide chemists with a versatile toolkit. 2-Aminonitrobenzoic acid isomers are particularly valuable for constructing quinazolinone scaffolds, whereas the amino group in all isomers provides a reliable handle for diazotization and the synthesis of azo dyes.[3][24] A thorough understanding of these differences, supported by the data and protocols presented in this guide, is essential for optimizing synthetic strategies and achieving desired molecular targets in drug development and materials science.
References
- 1. 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-nitrobenzoic acid | CAS#:616-79-5 | Chemsrc [chemsrc.com]
- 3. nbinno.com [nbinno.com]
- 4. 5-Amino-2-nitrobenzoic acid | C7H6N2O4 | CID 83298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-2-nitrobenzoic Acid [myskinrecipes.com]
- 6. 3-Amino-2-nitrobenzoic acid | C7H6N2O4 | CID 3603687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-Amino-3-nitrobenzoic acid(1588-83-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. 5-Amino-2-nitrobenzoic acid | 13280-60-9 [chemicalbook.com]
- 11. 2-Amino-3-nitrobenzoic acid, 97%, Thermo Scientific Chemicals 10 g | Contact Us [thermofisher.com]
- 12. 4-Amino-3-nitrobenzoic acid CAS#: 1588-83-6 [m.chemicalbook.com]
- 13. 4-アミノ-3-ニトロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 5-Amino-2-nitrobenzoic acid CAS#: 13280-60-9 [m.chemicalbook.com]
- 15. 5-氨基-2-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 606-18-8 CAS MSDS (2-Amino-3-nitrobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 19. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 20. 2-Amino-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 21. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 22. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 23. 2-Amino-5-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 24. benchchem.com [benchchem.com]
- 25. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Amino-4-nitrobenzoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Amino-4-nitrobenzoic acid is crucial for ensuring personnel safety and environmental protection within research, scientific, and drug development settings. This compound is classified as a hazardous substance, necessitating its management as hazardous waste through licensed and approved disposal channels. Adherence to the following procedural guidance is essential.
Hazard Profile and Safety Summary
This compound and related nitro-aromatic compounds are considered hazardous. They can cause skin, eye, and respiratory irritation.[1][2][3] It is mandatory to treat this compound and any contaminated materials as hazardous waste.[1] Drain disposal is not recommended.[3][4][5]
Quantitative Data Summary
For quick reference, the following table summarizes the key hazard classifications for this compound and a related isomer, which indicate its hazardous nature.
| Property | 3-Amino-5-nitrobenzoic acid Classification | 3-Nitrobenzoic acid Classification | Source(s) |
| GHS Hazard Classifications | |||
| Acute Oral Toxicity | Not Classified | Category 4 | [3] |
| Skin Corrosion/Irritation | Category 2 | Category 2 | [3][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | Category 2A | [3][5] |
| Specific Target Organ Toxicity | Category 3 (Respiratory tract irritation) | Category 3 (Respiratory system) | [3][5] |
| Acute Aquatic Toxicity | Not Classified | Category 3 | [3] |
| Chronic Aquatic Toxicity | Not Classified | Category 3 | [3] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves, such as nitrile.[1]
-
Eye Protection: Safety goggles or a face shield.[1]
-
Body Protection: A laboratory coat.[1]
Waste Collection and Segregation
-
Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.[1]
-
Solutions: If the compound is in a solvent, collect it in a designated liquid hazardous waste container.[1] Ensure the solvent is compatible with the other contents of the container.
-
Incompatible Wastes: Do not mix with incompatible materials such as strong oxidizing agents.[1] Always check the Safety Data Sheet (SDS) for detailed information on incompatibilities.[6]
Labeling of Hazardous Waste Containers
Properly label the hazardous waste container with the following information:
-
The full chemical name: "this compound".[1]
-
The associated hazards (e.g., "Irritant," "Toxic").[1]
-
The date of accumulation.[1]
Storage of Hazardous Waste
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1] The storage area should have secondary containment to prevent the spread of material in case of a leak.[1][8]
Disposal of Empty Containers
Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[8] The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[1]
Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1] Provide the disposal company with the Safety Data Sheet (SDS) for the compound.[1]
Disposal Procedure Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. westliberty.edu [westliberty.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Operational Guide for Handling 3-Amino-4-nitrobenzoic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Amino-4-nitrobenzoic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical handling.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. This compound is classified as a skin, eye, and respiratory irritant.[1][2][3][4][5] The following table summarizes the required PPE.
| PPE Category | Specification | Standard |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | EN166 or OSHA 29 CFR 1910.133 |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and use proper removal technique. Dispose of contaminated gloves after use. | EN 374 |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | NIOSH (US) or CEN (EU) |
| Body Protection | Wear protective clothing. | N/A |
Handling and Storage
Proper handling and storage procedures are crucial to minimize risk.
-
Handling : Avoid contact with skin and eyes.[2][3] Do not breathe dust.[3] Avoid the formation of dust and aerosols.[2] Ensure adequate ventilation, especially in confined areas.[2][3] Wash hands and any exposed skin thoroughly after handling.[2][3]
-
Storage : Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2][3]
Emergency Procedures and First Aid
In the event of exposure, immediate action is necessary.
-
Eye Contact : Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][3] If present and easy to do, remove contact lenses. Continue rinsing.[2] Seek medical attention.[2][3]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2][3] If skin irritation occurs, get medical advice/attention.[3]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] If not breathing, give artificial respiration.[2][3] Call a poison center or doctor if you feel unwell.[3]
-
Ingestion : Clean the mouth with water and get medical attention.[3] Never give anything by mouth to an unconscious person.[2]
Spillage and Disposal
-
Spill Response : Use personal protective equipment.[2] Avoid dust formation.[2] Sweep up and shovel the material into a suitable, closed container for disposal.[2][3] Ensure adequate ventilation.[2] Do not let the product enter drains.[2]
-
Disposal : Dispose of the contents/container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[3][6]
Procedural Workflows
To ensure operational safety, the following visual guides illustrate key procedures for handling chemical spills and managing personal protective equipment.
Caption: A workflow diagram for responding to a chemical spill.
Caption: A step-by-step guide for donning and doffing PPE.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
